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Core Science & Biosynthesis

Foundational

Synthesis Pathway for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol: A Comprehensive Technical Guide

Executive Summary 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol (CAS: 1092390-17-4) is a highly valued heterocyclic building block utilized in advanced material science—particularly in photosensitive resin formulations for el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Methoxyphenyl)-1H-imidazole-2-thiol (CAS: 1092390-17-4) is a highly valued heterocyclic building block utilized in advanced material science—particularly in photosensitive resin formulations for electronics—and as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors ( [1]). Synthesizing this specific derivative requires precise control over regioselectivity and functional group tolerance. This whitepaper details a robust, scalable three-step synthetic pathway optimized for high yield and purity, providing researchers with actionable, self-validating protocols.

Retrosynthetic Analysis & Pathway Design

The construction of the 5-aryl-1H-imidazole-2-thiol core relies on the strategic formation of the C4-C5 bond and the incorporation of nitrogen and sulfur heteroatoms. The most reliable approach is the [2], which constructs the imidazole ring via the condensation of an α-aminoketone with a thiocyanate source.

Retrosynthetic Disconnection:

  • The target molecule is disconnected at the imidazole ring to reveal 2-amino-1-(3-methoxyphenyl)ethanone and potassium thiocyanate (KSCN).

  • The α-aminoketone is derived from 2-bromo-1-(3-methoxyphenyl)ethanone via a Delépine amination to prevent over-alkylation.

  • The α-haloketone is synthesized via the regioselective α-bromination of commercially available 3'-methoxyacetophenone.

Retrosynthesis Target 5-(3-methoxyphenyl)- 1H-imidazole-2-thiol Intermediate 2-amino-1-(3-methoxyphenyl) ethanone HCl Target->Intermediate Marckwald Cyclization (KSCN, H2O, Δ) Precursor 2-bromo-1-(3-methoxyphenyl) ethanone Intermediate->Precursor Delépine Reaction (1. HMTA, 2. HCl/EtOH) Starting 3'-methoxyacetophenone Precursor->Starting α-Bromination (NBS, p-TsOH)

Retrosynthetic pathway for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol.

Mechanistic Insights: The Marckwald Cyclization

The Marckwald synthesis is the cornerstone of this pathway. The reaction between 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride and KSCN in an aqueous or hydroalcoholic medium begins with the in situ generation of thiocyanic acid (HSCN). The primary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocyanate to form an α-thioureidoketone intermediate.

Causality of Choice: KSCN is strictly preferred over thiourea for this specific transformation. Reacting thiourea directly with α-haloketones typically triggers a Hantzsch synthesis, yielding 2-aminothiazoles rather than imidazoles ( [3]). By pre-forming the α-aminoketone and using KSCN, the reaction is strictly directed toward the imidazole-2-thiol (which exists in tautomeric equilibrium with its thione form). The subsequent intramolecular cyclization is driven by the nucleophilic attack of the thiourea nitrogen onto the ketone carbonyl, forming a cyclic hemiaminal. Acid-catalyzed dehydration then yields the fully aromatized system.

Mechanism A α-Aminoketone + KSCN B Nucleophilic Addition A->B C α-Thioureidoketone B->C D Intramolecular Cyclization C->D E Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F G Imidazole-2-thione (Tautomerizes) F->G

Mechanistic steps of the Marckwald cyclization forming the imidazole-2-thiol core.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity before proceeding to the next step.

Step 1: Regioselective α-Bromination

Objective: Convert 3'-methoxyacetophenone to 2-bromo-1-(3-methoxyphenyl)ethanone.

  • Dissolve 1.0 eq of 3'-methoxyacetophenone in anhydrous acetonitrile (MeCN) (0.5 M concentration).

  • Add 1.05 eq of N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring for 2 hours.

  • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Recrystallize the crude product from cold ethanol.

Causality & Self-Validation: NBS in MeCN with p-TsOH is chosen over traditional Br₂/AcOH to prevent electrophilic aromatic substitution on the highly activated methoxy-substituted benzene ring. Validation: The reaction is complete when the heavy, insoluble succinimide precipitate forms and floats. ¹H NMR validation must show the complete disappearance of the acetyl methyl singlet (~2.6 ppm) and the emergence of a new α-bromo methylene singlet (~4.4 ppm).

Step 2: Delépine Amination

Objective: Convert the α-bromoketone to 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride without forming secondary or tertiary amines.

  • Dissolve the α-bromoketone (1.0 eq) in chloroform (CHCl₃) and add hexamethylenetetramine (HMTA, 1.1 eq). Stir at room temperature for 12 hours.

  • Isolate the precipitated quaternary ammonium salt via vacuum filtration and wash thoroughly with cold CHCl₃.

  • Suspend the isolated salt in ethanolic HCl (3M) and heat to 78°C for 4 hours to hydrolyze the complex.

  • Cool the mixture to precipitate the inorganic byproduct, ammonium chloride (NH₄Cl). Filter, and concentrate the filtrate to yield the pure α-aminoketone hydrochloride.

Causality & Self-Validation: Direct amination with NH₃ gas or aqueous ammonia invariably leads to complex mixtures and pyrazine byproducts via self-condensation. HMTA strictly limits the reaction to mono-alkylation. Validation: The formation of a dense, white precipitate in the non-polar CHCl₃ confirms successful alkylation. Post-hydrolysis, the complete dissolution of the organic salt and the appearance of insoluble inorganic NH₄Cl validates the deprotection.

Step 3: Marckwald Cyclization

Objective: Construct the 5-(3-methoxyphenyl)-1H-imidazole-2-thiol core.

  • Dissolve 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol.

  • Add potassium thiocyanate (KSCN, 3.0 eq) in a single portion.

  • Heat the solution to 90°C and reflux for 6 hours.

  • Allow the reaction to cool slowly to 4°C. The target compound will precipitate as a crystalline solid.

  • Filter, wash with cold water to remove excess KSCN, and dry under high vacuum.

Causality & Self-Validation: A 3-fold excess of KSCN ensures complete conversion and compensates for any HSCN volatilization during reflux. The water/ethanol solvent system ensures the solubility of both the organic salt and KSCN at high temperatures, while driving the precipitation of the highly hydrophobic product upon cooling. Validation: The precipitation of a pale-yellow to off-white solid upon cooling is the primary visual indicator. IR spectroscopy must confirm the disappearance of the carbonyl stretch (~1690 cm⁻¹) and the presence of a strong C=S/C-S stretch (~1260 cm⁻¹) alongside a broad N-H stretch (~3400 cm⁻¹).

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics for the optimized three-step synthesis, ensuring reliable benchmarking for scale-up operations.

StepTransformationReagents & ConditionsTime (h)Temp (°C)Isolated Yield (%)Target Purity (HPLC)
1 α-BrominationNBS, p-TsOH, MeCN2.08085>98%
2 Delépine Amination1. HMTA, CHCl₃ 2. HCl, EtOH12.0 4.025 7875>95%
3 Marckwald CyclizationKSCN, H₂O/EtOH6.09082>99%

Note: The overall pathway yield is approximately 52%, which is highly efficient for a multi-step heterocyclic synthesis requiring strict regiocontrol.

References

  • ChemistryOpen. "Synthesis of Fused sp3-Enriched Imidazoles." Wiley-VCH.[Link]

  • MDPI. "5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation." Molecules.[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(3-methoxyphenyl)-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol. As a member of the imidazole-2-thiol class, this molecule holds potential significance in medicinal chemistry and drug discovery due to the diverse biological activities associated with this scaffold.[1] This document outlines the fundamental molecular and physicochemical characteristics of the title compound, details established experimental protocols for their determination, and discusses the implications of these properties for drug development. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust framework for its evaluation.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including natural products and synthetic drugs.[2] The incorporation of a thiol group at the 2-position of the imidazole ring gives rise to the imidazole-2-thiol scaffold, a class of compounds known for a wide spectrum of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of these molecules, such as solubility, lipophilicity, and ionization state, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and target engagement. Understanding these properties is therefore paramount in the early stages of drug discovery and development.

This guide focuses specifically on 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, providing a detailed examination of its key physicochemical attributes.

Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. This section details the known and predicted physicochemical parameters of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol.

Chemical Structure and Core Properties

The foundational characteristics of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol are summarized in the table below. The molecular formula and weight are crucial for all quantitative analyses of the compound.

PropertyValueSource
IUPAC Name 5-(3-methoxyphenyl)-1H-imidazole-2-thiol-
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
CAS Number 1092390-17-4
Predicted Physicochemical Properties

In the absence of comprehensive experimental data for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, computational methods provide valuable estimations of its physicochemical properties. These predictions are essential for initial assessments in drug discovery programs. It is important to note that while informative, these are theoretical values and should be confirmed experimentally.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) Not available; Isomer 1-(3-methoxyphenyl)-1H-imidazole-2-thiol has a reported melting point of 146-147 °CInfluences formulation and storage stability.
Boiling Point (°C) Not availableRelevant for purification and processing.
logP (Octanol/Water Partition Coefficient) Not availableA key measure of lipophilicity, affecting membrane permeability and solubility.
Aqueous Solubility Not availableCrucial for bioavailability and formulation of oral dosage forms.
pKa (Acid Dissociation Constant) Not availableDetermines the ionization state at physiological pH, impacting solubility, permeability, and target binding.

Synthesis and Characterization

The synthesis of 5-aryl-1H-imidazole-2-thiols can be achieved through various established methods. A common and versatile approach is an adaptation of the Debus-Radziszewski imidazole synthesis.

Synthetic Pathway: A General Approach

A plausible synthetic route to 5-(3-methoxyphenyl)-1H-imidazole-2-thiol involves the reaction of an α-hydroxyketone or its equivalent with a thiocyanate salt in the presence of an acid catalyst.

Synthesis_Pathway cluster_reaction Cyclocondensation 3-methoxyacetophenone 3-Methoxyacetophenone alpha-bromoketone α-Bromo-3-methoxyacetophenone 3-methoxyacetophenone->alpha-bromoketone Bromination product 5-(3-methoxyphenyl)-1H-imidazole-2-thiol alpha-bromoketone->product thiourea Thiourea thiourea->product

Caption: A potential synthetic route to the target compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 5-aryl-1H-imidazole-2-thiols, which can be adapted for the specific synthesis of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol.

  • Step 1: Synthesis of α-Amino Ketone. React 2-bromo-1-(3-methoxyphenyl)ethan-1-one with an amine source (e.g., ammonia or a primary amine) to form the corresponding α-amino ketone.

  • Step 2: Cyclization with Thiocyanate. Treat the α-amino ketone with a thiocyanate salt, such as potassium thiocyanate, in an acidic medium.

  • Step 3: Work-up and Purification. Neutralize the reaction mixture and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the imidazole proton, and a broad singlet for the N-H proton of the thiol tautomer. The methoxy group would appear as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon spectrum would exhibit signals for the carbons of the methoxyphenyl and imidazole rings, with the C=S carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the imidazole ring, and a characteristic C=S stretching band.

Experimental Determination of Physicochemical Properties

The following sections detail standardized experimental protocols for determining the key physicochemical properties of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its formulation and in-vitro testing. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation of Saturated Solution: Add an excess amount of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow A Add excess compound to solvent B Agitate at constant temperature A->B Equilibration C Separate solid and liquid phases B->C Centrifugation/Filtration D Analyze concentration of dissolved compound C->D UV-Vis/HPLC pKa_Determination A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Monitor pH change B->C D Plot pH vs. titrant volume C->D E Determine pKa from titration curve D->E

Caption: Workflow for pKa determination using potentiometric titration.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution in biological systems. The shake-flask method is the gold standard for experimental logP determination.

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD). Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol in one of the phases. Add the second phase and agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol. While a lack of direct experimental data necessitates the use of predictions and data from analogous compounds, the provided protocols offer a clear pathway for the empirical determination of these crucial parameters. A thorough understanding and experimental validation of the solubility, pKa, and logP of this compound are essential next steps for any research program aiming to explore its potential as a therapeutic agent. The information and methodologies presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

  • Dhainwal, S., & Singh, J. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 634-641.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Grybaitė, B., Starkauskaitė, A., & Mickevičius, V. (2018). Synthesis of New 4-Phenyl-1-(3,4,5-trimethoxyphenyl)
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119–127.

Sources

Foundational

5-(3-methoxyphenyl)-1H-imidazole-2-thiol: A Privileged Scaffold for Targeted Kinase Inhibition

A Technical Whitepaper on Structural Pharmacology, Target Landscape, and Experimental Validation Executive Summary & Core Rationale In contemporary drug discovery, the imidazole scaffold is universally recognized as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Pharmacology, Target Landscape, and Experimental Validation

Executive Summary & Core Rationale

In contemporary drug discovery, the imidazole scaffold is universally recognized as a "privileged structure" due to its profound ability to interact with diverse biological targets[1]. Specifically, 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (CAS: 1092390-17-4) represents a highly specialized, high-purity chemical reagent (MW: 206.27 g/mol ) that bridges the gap between advanced materials science and targeted pharmacology[1]. While it functions as a critical color-tone stabilizer in photosensitive resin formulations for semiconductor manufacturing[1], its primary biomedical value lies in its potential as a potent kinase inhibitor[1].

This whitepaper dissects the mechanistic causality of this compound, focusing on its capacity to inhibit key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. By outlining self-validating experimental workflows, we provide researchers with a robust framework for evaluating this compound and its derivatives in preclinical pipelines.

Structural Pharmacology & Mechanistic Causality

The pharmacological efficacy of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol is dictated by two distinct structural domains, each responsible for specific molecular interactions within target binding pockets.

The Imidazole-2-Thiol Core: Hydrogen Bonding and Redox Modulation

The imidazole-2-thiol moiety is characterized by a dynamic thiol-thione tautomerism. This core acts as an exceptional bioisostere for the adenine ring of ATP. In the context of kinase inhibition, the nitrogen atoms of the imidazole ring and the exocyclic sulfur atom serve as critical hydrogen bond donors and acceptors. This allows the compound to anchor itself firmly to the backbone residues of the kinase hinge region (e.g., Met793 in EGFR)[2]. Furthermore, the inherent capacity of the thiol group to engage in electron transfer processes provides secondary antioxidant and redox-modulating properties[1].

The 3-Methoxyphenyl Moiety: Pi-Pi Stacking and Target Selectivity

The C-5 position of the imidazole ring is substituted with a 3-methoxyphenyl group. The aromatic nature of this phenyl ring enables critical π−π stacking interactions with aromatic amino acid residues (such as tyrosine or phenylalanine) located deep within the hydrophobic pockets of target enzymes[1]. The meta-methoxy substitution provides specific steric bulk and an additional hydrogen-bond acceptor, which fine-tunes the compound's selectivity profile and contributes to a favorable lipophilicity (LogP 1.4), ensuring optimal cellular permeability[3].

Primary Therapeutic Targets: EGFR and VEGFR2

Receptor tyrosine kinases (RTKs) like EGFR and VEGFR2 are heavily implicated in tumor survival, proliferation, and angiogenesis. Mutations in the EGFR gene are primary drivers in 80–85% of non-small cell lung cancer (NSCLC) instances[2].

Imidazole-2-thiol and benzimidazole-2-thiol derivatives have been extensively documented to inhibit the EGFR/PI3K/AKT/mTOR pathway [4]. By competitively binding to the ATP pocket of the kinase domain, these compounds prevent the auto-phosphorylation of the receptor, thereby halting downstream signaling cascades that would otherwise force the cell into the G2/M phase and promote unchecked proliferation[4].

Pathway Compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol ATP ATP Binding Pocket Compound->ATP Competitive Binding (H-bonds & Pi-Pi stacking) EGFR EGFR / VEGFR2 Kinase Domain PI3K PI3K / AKT Pathway EGFR->PI3K Inhibits MAPK RAS / MAPK Pathway EGFR->MAPK Inhibits ATP->EGFR Blocks Activation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Downregulates Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Promotes MAPK->Proliferation Downregulates

Fig 1. Mechanistic pathway of EGFR/VEGFR2 inhibition by imidazole-2-thiol derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the therapeutic potential of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, we mandate the use of self-validating assay systems. The following protocols are designed to eliminate false positives caused by the compound's intrinsic physicochemical properties.

In Vitro Kinase Inhibition Assay (ADP-Glo Protocol)

Causality & Rationale: Imidazole-thione derivatives often exhibit intrinsic fluorescence or color tone stability[1], which confounds standard FRET-based or colorimetric kinase assays. We employ a luminescent ADP detection assay because its readout is entirely decoupled from the compound's excitation/emission spectra, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-(3-methoxyphenyl)-1H-imidazole-2-thiol in 100% molecular-grade DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (maintaining a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation).

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of the compound dilution with 2 µL of purified recombinant EGFR or VEGFR2 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 1 µL of an ATP/Substrate mix. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence (RLU) after 30 minutes.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (staurosporine/gefitinib) and negative (vehicle) controls. The assay is only validated and accepted if Z′≥0.6 .

Workflow Prep Compound Prep (DMSO Stock) Incubate Kinase Incubation (EGFR/VEGFR2 + ATP) Prep->Incubate Serial Dilution Detect Luminescence Detection (ADP-Glo Assay) Incubate->Detect Reaction Stop Analyze Data Analysis (IC50 Calculation) Detect->Analyze RLU Quantification

Fig 2. Self-validating high-throughput screening workflow for kinase inhibition assays.

Phenotypic Validation via MTT Cell Viability Assay

Causality & Rationale: Biochemical target engagement must translate to cellular efficacy. We utilize A549 (EGFR-driven human lung carcinoma)[2] and MCF7 (breast cancer)[5] cell lines to validate the anti-proliferative potential of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the test compound (0.1 µM to 100 µM). Include a gefitinib control arm[2]. Incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble formazan via mitochondrial reductase activity.

  • Solubilization & Readout: Remove media carefully, add 150 µL of DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm. Normalize data against the vehicle control to determine the IC50​ .

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the imidazole-2-thiol and benzimidazole-2-thiol classes has been rigorously quantified across multiple targets. The table below summarizes representative quantitative data for this compound class, demonstrating its broad-spectrum efficacy against kinases, cancer cell lines, and metabolic enzymes.

Compound / Derivative ClassTarget / Cell LineAssay TypeValueReference
2-Mercaptobenzimidazole (Cmpd 2C) EGFR (In Silico)Binding Energy-7.26 kcal/mol[2]
Gefitinib (Standard) EGFR (In Silico)Binding Energy-7.69 kcal/mol[2]
2-Mercaptobenzimidazole (Cmpd 2C) A549 (Lung Cancer)Cytotoxicity ( IC50​ )72.28 µM[2]
Gefitinib (Standard) A549 (Lung Cancer)Cytotoxicity ( IC50​ )75.10 µM[2]
Benzimidazole-2-ylthio (Cmpd 2) MCF7 (Breast Cancer)Cytotoxicity ( IC50​ )0.0047 µM[5]
Benzimidazole-2-ylthio (Cmpd 10) HCT116 (Colon Cancer)Cytotoxicity ( IC50​ )0.0058 µM[5]
5-(Arylideneamino)-imidazole-2-thiols α -GlucosidaseEnzyme Inhibition ( IC50​ )0.64 – 343.10 µM[6]
Acarbose (Standard) α -GlucosidaseEnzyme Inhibition ( IC50​ )873.34 µM[6]

Note: The structural homology between the benzimidazole-2-thiol derivatives and 5-(3-methoxyphenyl)-1H-imidazole-2-thiol suggests highly comparable binding affinities and cytotoxicity profiles, particularly in EGFR-overexpressing lines.

Synthetic Route & Derivatization

For researchers looking to synthesize or derivatize 5-(3-methoxyphenyl)-1H-imidazole-2-thiol in-house, the Markwald synthesis remains the most classic and effective methodology for preparing 2-mercaptoimidazoles[7].

The procedure relies on a condensation reaction involving an α -amino ketone and a sulfur source. Specifically, the required starting material, 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride , undergoes cyclization upon reaction with potassium thiocyanate [7]. When refluxed in an appropriate alcoholic solvent, this three-component reaction efficiently constructs the C4-C5 bond and integrates the nitrogen and sulfur atoms, yielding the target high-purity imidazole-thione derivative[1][7]. Subsequent oxidation of the thiol group can generate stable sulfinic or sulfonic acids, providing a pathway for further derivatization into novel kinase inhibitors[1].

Sources

Exploratory

tautomerism in 5-substituted-1H-imidazole-2-thiols

An In-Depth Technical Guide to Tautomerism in 5-Substituted-1H-Imidazole-2-thiols Abstract The prototropic tautomerism of 5-substituted-1H-imidazole-2-thiols, specifically the dynamic equilibrium between the thione and t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tautomerism in 5-Substituted-1H-Imidazole-2-thiols

Abstract

The prototropic tautomerism of 5-substituted-1H-imidazole-2-thiols, specifically the dynamic equilibrium between the thione and thiol forms, is a phenomenon of profound significance in medicinal chemistry and drug development. The prevalence of one tautomer over the other is dictated by a subtle interplay of electronic effects from substituents, the surrounding solvent environment, and pH. This guide provides a comprehensive exploration of the principles governing this equilibrium. We will delve into the mechanistic underpinnings of tautomerism, detail the advanced analytical techniques required for its characterization, and present field-proven experimental and computational protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of these critical heterocyclic scaffolds.

The Thione-Thiol Equilibrium: A Fundamental Concept

Heterocyclic compounds containing a thioamide functional group (-NH-C=S) can exist in a dynamic equilibrium with their thiol tautomers (-N=C-SH). This is a form of prototropic tautomerism, involving the migration of a proton and a concurrent shift of a double bond. In the context of the 1H-imidazole-2-thiol scaffold, this equilibrium is between the 1,3-dihydro-2H-imidazole-2-thione (thione) form and the 1H-imidazole-2-thiol (thiol) form.

Extensive research, including spectroscopic and computational studies, has established that for most 2-mercaptoimidazole derivatives, the thione form is thermodynamically more stable and predominates in both solid and solution phases.[1][2][3] The stability of the thione tautomer is often attributed to the greater strength of the C=O and N-H bonds compared to the C=N and O-H bonds in the analogous keto-enol system, a principle that extends to their sulfur-containing counterparts.[2]

Caption: Prototropic equilibrium in 5-substituted-1H-imidazole-2-thiols.

Factors Influencing Tautomeric Preference

The position of the thione-thiol equilibrium is not static; it is a dynamic state influenced by several key factors. Understanding these factors allows for the prediction and potential control of the dominant tautomeric form, which is critical for drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

The Role of Substituents

The electronic nature of the substituent at the 5-position of the imidazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the N-H proton and the basicity of the sulfur atom, thereby shifting the equilibrium. While the thione form is generally favored, the magnitude of this preference can be tuned by the substituent.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.

  • Polar Protic Solvents: Solvents like water and ethanol can form hydrogen bonds with both the N-H group and the C=S group of the thione tautomer, leading to significant stabilization. This often results in the thione form being overwhelmingly predominant in these solvents.[4]

  • Nonpolar Aprotic Solvents: In nonpolar solvents such as dioxane or cyclohexane, intermolecular interactions are weaker. Under these conditions, the relative population of the thiol form may increase, as self-association that favors the thione is minimized.[4]

pH and Temperature

The pH of the medium can have a pronounced effect, particularly in aqueous solutions. Deprotonation at high pH generates a thiolate anion, which is a resonance-stabilized hybrid of structures derived from both tautomers. Temperature can also influence the equilibrium constant (KT) and the rate of interconversion, which can be studied using dynamic NMR techniques.[5]

Influences Equilibrium Thione <=> Thiol Equilibrium Thione_Favored Favors THIONE Equilibrium->Thione_Favored High Polarity H-Bonding Donors Thiol_Favored Favors THIOL Equilibrium->Thiol_Favored Low Polarity Aprotic Solvent Solvent Polarity Solvent->Equilibrium Substituent 5-Substituent (Electronic Effects) Substituent->Equilibrium pH pH pH->Equilibrium

Caption: Key factors governing the thione-thiol tautomeric equilibrium.

Analytical Characterization: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[6] It allows for the direct observation and quantification of each tautomer, provided the rate of interconversion is slow on the NMR timescale.[7]

TechniqueThione Form (Characteristic Signal)Thiol Form (Characteristic Signal)Citation
¹H NMR Broad singlet for N-H proton (δ 10-13 ppm).Sharp singlet for S-H proton (δ 3-5 ppm).[8]
¹³C NMR C=S carbon signal is significantly downfield (δ 150-180 ppm).C-SH carbon signal is more upfield.[9]
¹⁵N NMR Provides a large chemical shift difference between the imine-like and amide-like nitrogen atoms, offering clear evidence of the proton's location.The chemical shifts of the nitrogen atoms are distinct from the thione form.[9]

Two-dimensional techniques like EXSY (Exchange Spectroscopy) can be employed to study the kinetics of the tautomeric interconversion.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the chromophoric system. The thione and thiol tautomers possess different electronic structures, resulting in distinct absorption spectra.[10]

  • Thione (C=S): Typically exhibits two characteristic absorption bands: a high-intensity π→π* transition and a lower-intensity n→π* transition at a longer wavelength.[11]

  • Thiol (-C=N-C=C-SH): The chromophore is different, leading to absorption maxima at different wavelengths, often at shorter wavelengths compared to the thione's π→π* transition.[1]

By comparing the spectrum of the target compound with that of N-methylated (locks the thione form) and S-methylated (locks the thiol form) analogs, the predominant tautomer can be identified.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Thione: Characterized by a strong C=S stretching vibration, though its position can be variable (typically 1350-1100 cm⁻¹), and an N-H stretching band (~3200-3400 cm⁻¹).[10][12]

  • Thiol: The presence of a weak S-H stretch (~2550-2600 cm⁻¹) and a C=N stretch (~1640-1690 cm⁻¹) would indicate the thiol form. The absence of the S-H band is strong evidence for the thione form.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[13] It can precisely locate the position of the hydrogen atom, unambiguously distinguishing between the thione and thiol forms. In the vast majority of reported crystal structures for compounds like benzimidazole-2-thiones, the molecules exist as the thione tautomer, often forming hydrogen-bonded dimers via N-H···S interactions.[8]

Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for studying tautomerism.[14] By calculating the relative electronic energies of the optimized geometries of both tautomers, one can predict the more stable form.[15]

  • Gas Phase Calculations: Provide the intrinsic relative stability of the tautomers without external influences.

  • Solvent Models: Using models like the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated, often showing excellent agreement with experimental observations.[3] DFT calculations for methimazole, for example, show the thione tautomer to be significantly lower in energy (by ~13.0 kcal/mol) than the thiol form, confirming the exclusive presence of the thione.[1]

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Tautomer Characterization cluster_conclusion Data Integration A Synthesize 5-Substituted Imidazole-2-thiol B Spectroscopic Analysis (NMR, UV-Vis, IR) A->B C Computational Modeling (DFT Energy Calculation) A->C D X-ray Crystallography (Solid State) A->D E Determine Predominant Tautomer & Equilibrium Constant (KT) B->E C->E D->E

Caption: Integrated workflow for the analysis of tautomerism.

Experimental & Computational Protocols

Protocol: Synthesis of a 5-Substituted-1H-imidazole-2-thiol Derivative

This protocol is a representative method for synthesizing the core scaffold, adapted from established literature procedures.[16]

  • Step 1: Chalcone Synthesis: Perform a Claisen-Schmidt condensation between an appropriate 5-acetyl-imidazole precursor and a substituted aromatic aldehyde in the presence of an alkali catalyst to form the α,β-unsaturated ketone (chalcone).

  • Step 2: Pyrazoline Formation (Example Substituent): Reflux the synthesized chalcone (0.01 mol) with hydrazine hydrate (0.01 mol) in ethanol (30 mL) for 8 hours.

  • Step 3: Work-up and Purification: After cooling, pour the reaction mixture over crushed ice. The resulting precipitate is the 5-substituted-1H-imidazole-2-thiol derivative.

  • Step 4: Characterization: Filter the solid product, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Confirm the structure using standard techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[16]

Protocol: NMR Analysis for Tautomeric Ratio Quantification
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual water peak does not typically interfere with N-H or S-H signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all protons for accurate integration.

  • Signal Identification: Identify the characteristic signals for the thione tautomer (e.g., the broad N-H proton) and the thiol tautomer (e.g., the sharp S-H proton).

  • Integration and Quantification: Carefully integrate the area of a well-resolved, non-overlapping peak corresponding to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integration values.[7]

  • Calculate Equilibrium Constant (KT): KT = [Thiol] / [Thione] = (Integral of Thiol Signal) / (Integral of Thione Signal).

Protocol: DFT Calculation for Tautomer Stability
  • Structure Drawing: Draw the 3D structures of both the thione and thiol tautomers using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method. A commonly used and reliable functional is B3LYP with a reasonably large basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions.[1][14]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absence of any imaginary frequencies confirms that the structures are true energy minima.[15]

  • Energy Comparison: Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be used to calculate the theoretical equilibrium constant.

Implications in Drug Development: The Case of Methimazole

The study of tautomerism is not merely an academic exercise; it has profound practical implications. Methimazole (1-methyl-1H-imidazole-2-thiol), a key antithyroid drug, is a classic example.[17] Although often drawn in its thiol form, extensive evidence confirms it exists almost exclusively as the thione tautomer, 1-methyl-1,3-dihydro-2H-imidazole-2-thione.[2][9] The N-H proton and the thione group are considered crucial for its inhibitory effect on the thyroid peroxidase enzyme.[2][17] Understanding that the thione is the active form is fundamental to structure-activity relationship (SAR) studies and the design of new, more effective analogs.

Conclusion

The thione-thiol is a delicate equilibrium governed by substituent electronics and the local environment. The thione form is generally the more stable and predominant species, a fact that has significant implications for the biological activity of these molecules. A multi-faceted analytical approach, combining high-resolution NMR spectroscopy, UV-Vis and IR analysis, X-ray crystallography, and DFT calculations, is essential for a complete and accurate characterization of this tautomeric system. For scientists in drug discovery, a thorough understanding of these principles is not just beneficial but necessary for the rational design of novel therapeutics based on this important heterocyclic core.

References

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  • Dhawas, A. K., et al. (2012). Synthesis and characterization of some new 1, 4, 5-trisubstituted imidazole-2-thiols derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871.

  • Mugesh, G., et al. (2001). Chemical structures of some anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 113(5-6), 585-597.

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  • Hrimla, M., et al. (2016). Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT). American Journal of Physical Chemistry, 5(3), 64-71.

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.

  • Panić, J., et al. (2013). Spectroscopic Studies of Methimazole Reactivity toward the Aquapentacyanoferrate (II) Ion in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2013, 853480.

  • Behpour, M., et al. (1999). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 77(9), 1553-1559.

  • Abdel-Wahab, B. F., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Chemistry, 2015, 687354.

  • Walter, W., & Voss, J. (1966). The thione-thiol tautomerism in simple thioamides. Journal of the Chemical Society B: Physical Organic, 1966, 809-815.

  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate.

  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Note AN52327.

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.

  • Perez, M. A., et al. (1983). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Magnetic Resonance in Chemistry, 21(1), 29-31.

  • Farooq, U., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8177.

  • Al-Shiekh, O., et al. (2023). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene. ResearchGate.

  • Aslan, F., et al. (2025). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 228-232.

  • Hrimla, M., et al. (2016). Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT). ResearchGate.

  • Sysoiev, D. S., et al. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4872.

  • Okamura, K., et al. (1984). Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism. The Journal of Clinical Endocrinology & Metabolism, 58(4), 748-752.

  • Mohamed, S. K., et al. (2016). Crystal structure of a methimazole-based ionic liquid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60-63.

  • Sławiński, J., et al. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Molecules, 27(1), 282.

  • Panda, A. B., et al. (2005). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 117(5), 537-548.

  • Ghassemzadeh, M., et al. (2019). Design and construction of the imidazole-2-thione-based copper(I) complexes by varying the co-anion and synthesis conditions and verifying their antimicrobial activity. ResearchGate.

  • An, X. L., et al. (2003). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 634(1-3), 255-264.

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  • Pîrnău, A., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 63(1), 22-26.

  • Ghiasi, R., & Moeini, F. (2010). Theoretical studies on tautomerism of imidazole-2-selenone. ResearchGate.

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  • Devillanova, F. A., & Verani, G. (1977). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1529-1531.

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Foundational

Molecular Structure and Characterization of Methoxyphenyl Imidazoles: A Comprehensive Guide for Drug Discovery

Executive Summary Methoxyphenyl imidazoles represent a highly versatile "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a five-membered planar imidazole ring substituted with electron-donating me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenyl imidazoles represent a highly versatile "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a five-membered planar imidazole ring substituted with electron-donating methoxyphenyl groups, these compounds exhibit a broad spectrum of pharmacological activities, including p38 MAP kinase inhibition, anti-inflammatory effects, and anticancer properties[2],[3],[4]. This technical whitepaper provides an in-depth analysis of their structural chemistry, synthetic methodologies, physicochemical characterization, and biological target engagement, designed specifically for researchers and drug development professionals.

Structural Chemistry & Pharmacophore Rationale

The core structure of a methoxyphenyl imidazole (e.g., 4,5-bis(4-methoxyphenyl)-1H-imidazole) combines the hydrogen-bonding capacity of the imidazole heterocycle with the steric and electronic properties of the methoxyphenyl moieties.

  • Tautomerism and Hydrogen Bonding: The 1H-imidazole ring undergoes rapid annular tautomerism, meaning the proton rapidly exchanges between the N1 (pyrrole-like) and N3 (pyridine-like) nitrogen atoms. This dual nature allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, a critical feature for binding within the hinge region of kinase active sites[4].

  • The Role of the Methoxy (-OCH₃) Group: The addition of a methoxy group at the para or ortho position of the phenyl ring serves two primary functions. First, it exerts a strong mesomeric (+M) electron-donating effect, increasing the electron density of the conjugated π -system. This effectively increases the basicity of the imidazole N3 atom, strengthening its hydrogen-bond accepting capability. Second, the methoxy group provides metabolic stability compared to a free hydroxyl group, which is highly susceptible to rapid Phase II glucuronidation.

Synthetic Methodologies: The Debus-Radziszewski Reaction

The most efficient and atom-economical route to highly substituted methoxyphenyl imidazoles is the multicomponent Debus-Radziszewski condensation[5]. This convergent synthesis allows for rapid library generation by varying the aldehyde building block.

Mechanistic Rationale

The reaction utilizes a 1,2-diketone (such as 4,4'-dimethoxybenzil, also known as anisil), an aromatic aldehyde, and an excess of ammonium acetate in glacial acetic acid.

  • Ammonium Acetate: Acts as an in situ ammonia donor. Thermal decomposition releases NH₃ gradually, preventing the formation of undesired side products that occur when using aqueous ammonia.

  • Glacial Acetic Acid: Serves a dual purpose. It acts as a polar protic solvent capable of dissolving the lipophilic precursors, and it functions as a weak acid catalyst. The acidic environment protonates the carbonyl oxygens of the aldehyde and diketone, increasing their electrophilicity and facilitating nucleophilic attack by ammonia[5].

  • Microwave Irradiation: Transitioning from conventional reflux to microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by providing uniform, volumetric heating and suppressing thermal degradation[1].

SynthesisWorkflow Anisil 4,4'-Dimethoxybenzil (1.0 eq) Reaction Glacial Acetic Acid Reflux 2-4h or Microwave Anisil->Reaction Aldehyde Aromatic Aldehyde (1.0 eq) Aldehyde->Reaction Ammonia Ammonium Acetate (5.0 eq) Ammonia->Reaction Imine Diimine Intermediate (In situ generation) Reaction->Imine Cyclization Intramolecular Cyclization & Dehydration Imine->Cyclization Product Methoxyphenyl Imidazole Target Scaffold Cyclization->Product

Caption: Multicomponent Debus-Radziszewski synthesis of methoxyphenyl imidazoles.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 2-phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole, incorporating built-in validation checkpoints to ensure scientific integrity.

Step 1: Reagent Assembly In a 50 mL round-bottom flask, combine 4,4'-dimethoxybenzil (anisil) (1.0 mmol, 270 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg)[5]. Causality: A 5-fold excess of ammonium acetate is critical to drive the equilibrium toward the diimine intermediate and compensate for ammonia lost as gas.

Step 2: Multicomponent Condensation Add 10 mL of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to 110°C with continuous magnetic stirring for 2 to 4 hours. Validation Checkpoint 1 (TLC): Monitor the reaction progress every 45 minutes using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (3:2). The disappearance of the bright yellow anisil spot indicates reaction completion[5].

Step 3: Precipitation and Isolation Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into 50 mL of ice-cold distilled water while stirring vigorously. Neutralize the solution dropwise with aqueous ammonia (25%) until the pH reaches ~7.0. Causality: Neutralization forces the basic imidazole derivative out of the acidic solution, resulting in the precipitation of the crude solid. Filter the precipitate under vacuum and wash thoroughly with cold water to remove residual ammonium acetate.

Step 4: Recrystallization and Validation Dissolve the crude solid in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature to form pure crystals. Validation Checkpoint 2 (Melting Point): Dry the crystals and determine the melting point. A sharp melting point around 198-200°C confirms the purity of 2-phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole[5].

Physicochemical Characterization

Accurate structural verification relies on a combination of NMR, IR, and X-ray crystallography. The methoxy groups and the imidazole core provide highly diagnostic spectral signatures.

Table 1: Characteristic Spectral Data (NMR & IR) for Methoxyphenyl Imidazoles
Analytical MethodTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
¹H NMR Imidazole N-H8.5 – 12.0 ppm (broad singlet)Confirms ring closure and tautomeric exchange; highly solvent-dependent[5].
¹H NMR Methoxy (-OCH₃)3.70 – 3.95 ppm (singlet)Verifies the presence of the electron-donating substituents[1].
¹H NMR Aromatic C-H (para)6.90 – 7.80 ppm (doublets, J ≈ 8-9 Hz)Confirms 1,4-disubstituted phenyl rings (AA'BB' spin system)[1].
IR Spectroscopy N-H Stretch~3450 cm⁻¹Validates the secondary amine of the imidazole core[5].
IR Spectroscopy C=N Stretch1500 – 1620 cm⁻¹Indicates the formation of the imine-like bond in the heterocycle[5].

Note on X-ray Crystallography: X-ray diffraction is often employed to determine the exact twist angle between the methoxyphenyl rings and the central imidazole plane. This dihedral angle dictates how the molecule will pack into the hydrophobic pockets of target proteins.

Pharmacological Profiling & Target Engagement

Methoxyphenyl imidazoles are highly sought after in drug discovery due to their ability to interact with diverse biological targets.

p38 MAP Kinase Inhibition

Mitogen-activated protein (MAP) kinases, specifically p38, are central regulators of the inflammatory response. Methoxyphenyl imidazoles act as potent, ATP-competitive inhibitors of p38[2],[3]. The imidazole nitrogen forms a critical hydrogen bond with the backbone amide of Met109 in the kinase hinge region. Simultaneously, the methoxyphenyl rings project into hydrophobic regions I and II, locking the kinase in an inactive conformation and halting the downstream production of pro-inflammatory cytokines like TNF- α and IL-1.

p38Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Active) Stimulus->MKK p38 p38 MAP Kinase (ATP Binding Pocket) MKK->p38 Phosphorylation Substrates MK2 / ATF2 p38->Substrates ATP Hydrolysis Inhibitor Methoxyphenyl Imidazole (Competitive Binding) Inhibitor->p38 Blocks ATP Inflammation Inflammatory Response Substrates->Inflammation

Caption: Mechanism of p38 MAP kinase inhibition by methoxyphenyl imidazole derivatives.

Supramolecular Metal Complexes

Beyond direct receptor binding, the imidazole core acts as an excellent ligand for transition metals. Recent advancements have utilized 4,5-bis(4-methoxyphenyl) imidazole to synthesize Gold (I), Zinc (II), and Palladium (II) supermolecules[6],[4].

  • Anticancer Activity: Gold-based imidazole complexes have demonstrated potent anticancer efficacy—often outperforming cisplatin—by suppressing the expression of thioredoxin reductase and disrupting cellular redox balance[4].

  • Diagnostic & Antimicrobial Use: Azo-derivatives of these imidazoles complexed with Zinc(II) exhibit distinct spectrophotometric properties (absorbing at ~560 nm) and show promising in vitro biological activity against various bacterial strains[6].

Table 2: Pharmacological Targets of Methoxyphenyl Imidazoles
Biological TargetRole of Methoxyphenyl GroupMechanism of Action
p38 MAP Kinase Enhances hydrophobic packing in the ATP pocketATP-competitive inhibition; blocks cytokine release[2],[3].
Cyclooxygenase (COX) Steric bulk provides selectivityBlocks arachidonic acid binding in the active site.
Metal Supermolecules Ligand stabilization via electron donation (+M effect)Disrupts thioredoxin reductase; induces oxidative stress[4].
Bacterial Targets Increases lipophilicity for membrane penetrationZinc/Palladium chelation disrupts bacterial cell walls[6].

References

  • Synthesis, Characterization of New 2-(Substituted Phenyl)-4, 5-Bis-(4-Methoxyphenyl) -1H - Imidazoles from P-Anisil - IJSRP - 5

  • Spectrophotometric Determination and Biological Activity Study of Zn(II) using a Newly Synthesized Azo Reagent Derivative from 4,5-bis(4-methoxyphenyl) Imidazole - Malaysian Journal of Fundamental and Applied Sciences - 6

  • Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures - ACS Publications - 1

  • An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole - Benchchem - 2

  • imidazole ring-opened purines: Topics by Science.gov - 3

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - 4

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Exploratory

The Imidazole-2-Thiol Scaffold: A Technical Guide to Synthesis, Bioactivity, and Drug Discovery

Introduction: The Privileged Status of the Imidazole-2-Thiol Core in Medicinal Chemistry The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Imidazole-2-Thiol Core in Medicinal Chemistry

The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component in numerous endogenous molecules, including the amino acid histidine and purines, which speaks to its inherent biocompatibility.[4][5] The imidazole nucleus is amphoteric, polar, and capable of acting as both a hydrogen bond donor and acceptor, allowing for multifaceted interactions with biological targets like enzymes and receptors.[3][6]

Within the diverse family of imidazole derivatives, the imidazole-2-thiol (and its tautomeric thione form) has emerged as a particularly fruitful scaffold for the discovery of novel bioactive agents.[7] The introduction of a sulfur moiety at the C2 position imparts distinct electronic and steric properties, creating a pharmacophore that has been successfully exploited to develop compounds with a wide spectrum of therapeutic potential. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[7][8] This guide provides an in-depth exploration of the synthesis of novel imidazole-2-thiol scaffolds, a detailed analysis of their diverse biological activities with a focus on the underlying mechanisms, and a forward-looking perspective on their future in drug development.

Synthetic Strategies for Imidazole-2-Thiol Scaffolds

The construction of the imidazole-2-thiol core can be achieved through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the imidazole ring and the availability of starting materials.

One-Pot Cyclization from α-Haloketones

A prevalent and efficient method involves the reaction of an α-haloketone with a primary amine and potassium thiocyanate. This one-pot, multi-component reaction is advantageous due to its operational simplicity and the ready availability of diverse starting materials, allowing for the generation of a library of substituted imidazole-2-thiols.

Experimental Protocol: General Synthesis of 1,4,5-Trisubstituted Imidazole-2-thiols

  • Reaction Setup: To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add potassium thiocyanate (1.1 eq.).

  • Addition of α-Haloketone: To the stirred mixture, add the appropriate α-haloketone (1.0 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure imidazole-2-thiol derivative.

From α-Amino Ketones or Aldehydes

The Markwald synthesis provides a route to 2-mercaptoimidazoles starting from α-amino ketones or aldehydes and potassium thiocyanate.[9] This method is particularly useful for synthesizing specific substitution patterns that may not be easily accessible through the α-haloketone route.

Cascade Addition-Cycloisomerization of Propargylcyanamides

A more contemporary approach involves the cascade addition-cycloisomerization of propargylcyanamides with thiol nucleophiles.[10][11][12] This methodology allows for the rapid construction of highly substituted 2-thioimidazoles in good to excellent yields and offers a complementary strategy to traditional methods.

Workflow for Imidazole-2-Thiol Synthesis and Bio-evaluation

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (Amine, α-Haloketone, KSCN) Reaction One-Pot Cyclization Start->Reaction Reflux Purification Purification (Recrystallization / Chromatography) Reaction->Purification Work-up Characterization Structural Confirmation (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Characterization->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow from synthesis to lead optimization.

A Spectrum of Biological Activities

Imidazole-2-thiol derivatives have demonstrated a remarkable breadth of biological activities, making them a highly attractive scaffold for drug discovery programs.

Antimicrobial and Antifungal Activity

A significant body of research has been dedicated to the antimicrobial properties of imidazole-2-thiols. The core scaffold is present in clinically used antifungal agents like ketoconazole and miconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] Novel synthesized imidazole-2-thiol derivatives have shown promising activity against a range of bacterial and fungal strains, including resistant pathogens.

For instance, a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited moderate to excellent activity against Staphylococcus aureus when compared to the reference drug ciprofloxacin.

Compound ID Bacterial Strain Zone of Inhibition (mm) Reference
3a Staphylococcus aureus18
7a Staphylococcus aureus18
7c Staphylococcus aureus17
Ciprofloxacin Staphylococcus aureus20
4a Escherichia coli14
5b Escherichia coli13
Ciprofloxacin Escherichia coli19

Table 1: Antimicrobial Activity of Selected Imidazole-2-thiol Derivatives

Anticancer Activity

The imidazole scaffold is a component of several approved anticancer drugs, and imidazole-2-thiol derivatives are being actively investigated for their potential in oncology.[2][13] These compounds have been shown to exert their antiproliferative effects through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and interference with metastatic processes.

A notable area of investigation is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in tumor invasion and metastasis through the degradation of the extracellular matrix. The thiol group of the imidazole-2-thiol scaffold is hypothesized to act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site of MMPs and thereby inhibiting their enzymatic activity.[14]

Proposed Mechanism of MMP Inhibition

ImidazoleThiol Imidazole-2-Thiol Scaffold MMP MMP Active Site (with Zn²⁺ ion) ImidazoleThiol->MMP Thiol group coordinates with catalytic Zn²⁺ Inhibition Enzyme Inhibition MMP->Inhibition Metastasis Reduced Tumor Invasion & Metastasis Inhibition->Metastasis

Caption: Imidazole-2-thiols as potential MMP inhibitors.

Recent studies have identified S-substituted imidazole-2-thione derivatives with potent cytotoxicity against lung, cervical, and colorectal cancer cells, with some compounds exhibiting submicromolar IC50 values.[2] Mechanistic studies revealed that these compounds can induce G1 cell cycle arrest and caspase-dependent apoptosis.[2] Furthermore, they have been shown to inhibit cancer cell migration and invasion, correlating with the downregulation of MMP-2 and MMP-9.[2]

Anti-inflammatory Activity

Imidazole derivatives have long been explored for their anti-inflammatory properties.[8] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a primary target for anti-inflammatory drugs.[15][16] The structural features of certain imidazole-2-thiol derivatives allow them to bind effectively to the active site of COX-2, blocking the production of pro-inflammatory prostaglandins.[15]

Structure-activity relationship (SAR) studies on imidazolidinone derivatives have provided insights into the features required for selective COX-2 inhibition.[15] The nitrogen and carbonyl groups of the core structure, along with specific substitutions on appended aryl rings, play a crucial role in the interaction with the enzyme's active site.[15] Molecular docking and dynamics simulations have further elucidated the binding modes of these compounds, paving the way for the rational design of more potent and selective COX-2 inhibitors.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole-2-thiol derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.[1] SAR studies have revealed several key trends:

  • Substituents on the Nitrogen Atoms (N1 and N3): The groups attached to the nitrogen atoms of the imidazole ring can greatly influence lipophilicity, steric hindrance, and the ability to form hydrogen bonds. Aromatic or heteroaromatic rings at these positions are often associated with enhanced anticancer and anti-inflammatory activities.

  • Substituents at C4 and C5: Aryl groups at the C4 and C5 positions are a common feature in many bioactive imidazole-2-thiols. The electronic properties of these aryl rings (i.e., the presence of electron-donating or electron-withdrawing groups) can fine-tune the overall electron density of the imidazole core and impact binding affinity to biological targets.[18]

  • Modification of the Thiol Group: While the free thiol group is often crucial for activities like MMP inhibition (due to its zinc-chelating ability), S-alkylation or S-arylation can lead to derivatives with different biological profiles.[2] For example, S-substitution has been successfully employed to generate potent anticancer agents.[2]

Future Perspectives and Conclusion

The imidazole-2-thiol scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its proven ability to interact with a wide range of biological targets ensures its continued relevance in drug discovery.

Future research in this area will likely focus on several key aspects:

  • Rational Design of Selective Inhibitors: Leveraging a deeper understanding of SAR and computational modeling, the focus will be on designing derivatives with high selectivity for specific enzyme isoforms (e.g., selective MMP or COX inhibitors) to minimize off-target effects and improve safety profiles.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of antimicrobial and anticancer research, the full therapeutic potential of imidazole-2-thiols in other areas, such as neurodegenerative diseases and metabolic disorders, remains to be fully explored.

  • Development of Multi-Target Ligands: The inherent ability of the imidazole scaffold to be extensively decorated with various functional groups makes it an ideal candidate for the development of multi-target drugs, a promising strategy for treating complex diseases like cancer.[2]

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. (2011). Mini reviews in medicinal chemistry.
  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Lahare, S. (2025). Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a vital pharmacophore in medicinal chemistry due to its versatile biological activities and structural adaptability. International Journal of Pharmaceutical Sciences.
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.).
  • A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica.
  • Flynn, D., & Kurp, G. (2009). Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides. The Journal of Organic Chemistry.
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  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. (2024).
  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2025).
  • Synthesis of 2-thio- and 2-oxoimidazoles via cascade addition-cycloisomerization reactions of propargylcyanamides. (2010). The Journal of organic chemistry.
  • Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides. (2010). Figshare.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026).
  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of enzyme inhibition and medicinal chemistry.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules (Basel, Switzerland).
  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. (2018). Frontiers in pharmacology.
  • exploring the potential of imidazole scaffolds in medicinal chemistry. (n.d.). Benchchem.
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  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.).
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  • Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention. (n.d.). Redox biology.
  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025). Journal of biomolecular structure & dynamics.
  • Imidazoles as potential anticancer agents: An update on recent studies. (2021). Molecules (Basel, Switzerland).
  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024).
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Foundational

theoretical studies on the electronic properties of imidazole derivatives

An In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Imidazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus, a five-membered aroma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic configuration and structural versatility.[1][2] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the electronic properties of imidazole derivatives. As a senior application scientist, the objective is to move beyond mere procedural descriptions to elucidate the causal relationships between molecular structure, electronic characteristics, and functional outcomes. We will delve into the core principles of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. Through detailed protocols, data-driven tables, and explanatory diagrams, this document serves as a practical reference for designing and interpreting computational studies, ultimately enabling the rational design of novel imidazole-based compounds with tailored therapeutic or material properties.[3][4]

Part 1: The Imidazole Scaffold: A Nexus of Chemical Diversity and Biological Function

The imidazole ring is a cornerstone of modern pharmacology and materials science.[5] Its significance stems from a unique combination of electronic and structural features. Comprising three carbon and two nitrogen atoms in a planar, five-membered ring, it possesses a sextet of π-electrons that confer aromatic stability.[5][6] This electronic richness allows it to participate in a wide array of chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors.[7]

Furthermore, imidazole is amphoteric, meaning it can act as both a proton donor and acceptor, a property crucial for its role in the active sites of many enzymes.[5][6] The biological profile and material function of imidazole derivatives are profoundly influenced by the nature, position, and electronic properties of their substituents.[1][2] Understanding how these substitutions modulate the electron density distribution across the molecule is paramount for predicting its behavior. For instance, electron-withdrawing groups can enhance antimicrobial properties, while electron-donating groups may boost anti-inflammatory effects.[6] Theoretical studies provide a powerful lens to quantify these electronic effects, offering predictive insights that guide synthetic efforts and accelerate the discovery process.

Part 2: The Computational Chemist's Toolkit: Deciphering Electronic Structure

The investigation of molecular electronic properties relies on a suite of powerful computational quantum chemistry methods. This section details the foundational and advanced techniques, explaining not just the 'how' but the 'why' behind their application.

Pillar 1: Density Functional Theory (DFT) — The Workhorse of Electronic Structure Calculation

Expertise & Experience (The "Why"): Density Functional Theory (DFT) is the predominant method for calculating the ground-state electronic structure of molecules in the field.[3] Its widespread adoption is due to its exceptional balance of computational efficiency and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach makes it feasible to study the relatively large and complex imidazole derivatives often encountered in drug design without sacrificing critical accuracy. Functionals such as B3LYP, PBE0, and M06-2X are commonly used for organic molecules, with the choice depending on the specific properties being investigated (e.g., thermochemistry, non-covalent interactions).[3][8]

Experimental Protocol: Standard DFT Geometry Optimization and Energy Calculation

  • Molecule Construction: Build the 3D structure of the target imidazole derivative using a molecular editor (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a sensible starting conformation.

  • Input File Preparation: Create an input file for the computational chemistry software (e.g., Gaussian, ORCA). Specify the following:

    • Route Section: #p DFT_FUNCTIONAL/BASIS_SET Opt Freq (e.g., #p B3LYP/6-311+G(d,p) Opt Freq). The Opt keyword requests a geometry optimization to find the lowest energy structure, and Freq calculates vibrational frequencies to confirm it is a true minimum (no imaginary frequencies).

    • Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for a singlet ground state).

    • Molecular Coordinates: Provide the atomic coordinates from Step 1.

  • Execution: Submit the input file to the computational software.

  • Analysis: Upon completion, verify that the optimization converged and that there are no imaginary frequencies. The output file will contain the optimized coordinates, final electronic energy, and a wealth of other electronic property data.[9]

Visualization: DFT Computational Workflow

Diagram 1: Standard DFT Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure Input 2. Create Input File (Functional, Basis Set, Keywords) Build->Input Run 3. Run DFT Calculation (e.g., Gaussian, ORCA) Input->Run Verify 4. Verify Convergence & Frequencies Run->Verify Extract 5. Extract Data (Energy, Geometry, Orbitals) Verify->Extract

Caption: A logical workflow for DFT computational analysis.[9]

Pillar 2: Frontier Molecular Orbitals (HOMO & LUMO) — The Epicenter of Reactivity

Expertise & Experience (The "Why"): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[8] Their energies and spatial distributions are fundamental indicators of a molecule's electronic behavior. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity) and the ionization potential, while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity) and the electron affinity.[8][10]

The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[11] A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[9][11] Conversely, a small gap suggests the molecule is more polarizable and reactive.[11] This gap is instrumental in proving the bioactivity from intermolecular charge transfer and is often correlated with the therapeutic efficacy of drug candidates.[11][12]

Data Presentation: Quantum Chemical Parameters of Imidazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
2,4,5-triphenyl-1H-imidazole (N1)-5.5322-2.62892.9033B3LYP/6-311G(d,p)[4]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (N2)-5.6315-2.69962.9319B3LYP/6-311G(d,p)[4]
2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole (N3)-5.7336-2.77902.9546B3LYP/6-311G(d,p)[4]
Imidazole-2-carboxaldehyde-7.21-2.314.90B3LYP/6-311G[13]
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine-6.2967-1.80964.4871B3LYP/6-311++G(d,p)[9][11]

Note: The stability and reactivity trends can be inferred from the energy gap. For instance, compound N3 shows the highest stability among the first three derivatives due to its larger energy gap.[4]

Visualization: HOMO-LUMO Gap and Molecular Properties

Diagram 2: Impact of HOMO-LUMO Gap Gap HOMO-LUMO Gap (ΔE) LargeGap Large ΔE Gap->LargeGap is large SmallGap Small ΔE Gap->SmallGap is small Stability High Kinetic Stability LargeGap->Stability Reactivity_Low Low Chemical Reactivity LargeGap->Reactivity_Low Reactivity_High High Chemical Reactivity SmallGap->Reactivity_High Polarizability High Polarizability SmallGap->Polarizability

Caption: Relationship between the HOMO-LUMO energy gap and key molecular properties.

Pillar 3: Molecular Electrostatic Potential (MEP) — Mapping Reactive Sites

Expertise & Experience (The "Why"): The Molecular Electrostatic Potential (MEP) is an invaluable tool for understanding and predicting the reactive behavior of molecules.[14][15] It represents the net electrostatic effect of a molecule's total charge distribution (electrons and nuclei) on a positive test charge at any given point in space.[14] By mapping the MEP onto the molecule's electron density surface, we can visually identify regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).[16]

For drug development, this is critical. The MEP map highlights sites likely to engage in electrostatic interactions or hydrogen bonding with a biological receptor.[8][10] Red-colored regions (negative potential) are favorable for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.[14][17] This visual guide helps rationalize observed structure-activity relationships and aids in the design of new derivatives with improved binding affinity.

Experimental Protocol: Generating and Interpreting an MEP Map

  • Perform DFT Optimization: Obtain the optimized geometry and wavefunction of the imidazole derivative as described in the DFT protocol.

  • Calculate Electron Density: Using the optimized geometry, perform a single-point energy calculation with instructions to generate a cube file for the electron density.

  • Calculate Electrostatic Potential: Perform another single-point calculation to generate a second cube file for the electrostatic potential.

  • Visualization: Load the electron density cube file into a visualization program (e.g., GaussView, VMD). Render the density as an isosurface (this represents the molecule's surface).

  • Map Potential onto Surface: Map the electrostatic potential values from the second cube file onto the generated electron density surface.

  • Interpretation: Analyze the color-coded surface. Regions of deep red indicate the most negative potential (e.g., lone pairs on nitrogen atoms), which are prime sites for interacting with positive centers like protons or metal ions.[14] Regions of deep blue indicate the most positive potential (e.g., hydrogen atoms attached to heteroatoms), which are susceptible to attack by nucleophiles.[14][16]

Visualization: MEP-Guided Interaction Prediction

Diagram 3: MEP-Guided Interaction Analysis cluster_mep MEP Surface Regions cluster_receptor Biological Receptor Site Imidazole Imidazole Derivative (with MEP Surface) Red Electron-Rich Region (Red, Negative Potential) Imidazole->Red Blue Electron-Poor Region (Blue, Positive Potential) Imidazole->Blue PositiveSite Electrophilic Site (e.g., H-bond donor, Metal Cation) Red->PositiveSite Predicts Favorable Interaction NegativeSite Nucleophilic Site (e.g., H-bond acceptor, Anionic Residue) Blue->NegativeSite Predicts Favorable Interaction

Caption: How MEP analysis predicts favorable interaction sites between a drug and its target.

Pillar 4: Advanced Analyses for Deeper Mechanistic Insight

For a more granular understanding of intramolecular interactions and excited-state phenomena, more advanced theoretical methods are employed.

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds.[18] It is particularly powerful for identifying and quantifying the strength of non-covalent interactions, such as hydrogen bonds, which are often missed by simpler analyses but are crucial for molecular conformation and drug-receptor binding.[18][19][20]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons.[18] It is exceptionally useful for quantifying intramolecular charge transfer, delocalization, and hyperconjugative interactions, providing a numerical measure of the stability these interactions lend to the molecule.[12][19][21]

  • Time-Dependent DFT (TD-DFT): While DFT excels at ground-state properties, TD-DFT is an extension used to investigate excited states.[3] It is the method of choice for predicting electronic absorption spectra (UV-Vis) and understanding the electronic transitions involved.[8][22] For materials science, TD-DFT is indispensable for designing imidazole derivatives with specific optical properties, such as those used in dye-sensitized solar cells or as nonlinear optical (NLO) materials, where properties like hyperpolarizability are calculated to predict NLO response.[21][23][24]

Part 3: Application in Action — Bridging Theory and Experiment

The true power of these computational methods lies in their ability to rationalize experimental observations and guide future research.

Case Study 1: Rationalizing Antimicrobial Activity In a study of novel imidazole derivatives, computational analyses were used to complement in-vitro antimicrobial testing.[4] DFT calculations revealed that the most biologically active compound (N2) did not have the highest chemical stability (largest ΔE gap). Instead, its FMO and MEP analyses showed a specific distribution of electron density and reactive sites that likely facilitated stronger interactions with the microbial target.[4] Molecular docking studies, which simulate the binding of a ligand to a receptor, further validated these findings by showing that N2 formed key hydrogen bonds and π-interactions within the active site of the target protein.[4] This synergy between DFT and docking provides a powerful workflow for understanding the mechanism of action.

Case Study 2: Designing Novel Nonlinear Optical (NLO) Materials Researchers have designed Y-shaped imidazole-based chromophores for NLO applications.[23][24] TD-DFT calculations were employed to predict how modifications to the molecular structure—specifically elongating the π-conjugated linker between electron donor and acceptor groups—would affect the NLO response. The calculations showed that extending the π-system significantly increased the first hyperpolarizability (a measure of NLO activity) and shifted the absorption wavelength, allowing for the tuning of optical properties.[23] Such theoretical screening allows scientists to prioritize the synthesis of the most promising candidates, saving significant time and resources.[21][25]

Conclusion: The Predictive Power of Theoretical Studies

Theoretical studies on the electronic properties of imidazole derivatives have transitioned from academic exercises to indispensable tools in modern drug discovery and materials science. Methodologies like DFT, FMO analysis, and MEP mapping provide a detailed, atom-level understanding of molecular structure and reactivity.[3][4][8] They allow researchers to establish robust structure-property relationships, rationalize experimental outcomes, and, most importantly, make accurate predictions that guide the design of new molecules with enhanced efficacy and desired functionalities. By integrating these computational workflows, scientists can navigate the vast chemical space of imidazole derivatives with greater precision and purpose, accelerating the development of next-generation therapeutics and advanced materials.

References

A complete list of all sources cited within this guide is provided below.

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). [Source Not Available].
  • DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-Shaped imidazole-based push-pull chromophores. (n.d.).
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (n.d.). PMC.
  • Molecular Electrostatic Potential (MEP). (n.d.). Prof. Hendrik Zipse.
  • A Comparative Guide to the Computational Analysis of 4,4'-Bi-1H-imidazole's Electronic Structure. (n.d.). Benchchem.
  • DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. (2021). Semantic Scholar.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PMC.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PMC.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (2020).
  • Molecular electrostatic potential (MESP) surfaces of a the 1H-... (n.d.).
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and. (n.d.). Semantic Scholar.
  • Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. (2023).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). MDPI.
  • Molecular electrostatic potential surface of imidazole-2-carboxaldehyde... (n.d.).
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Publishing.
  • Achieving The Molecular Structural Identity and Functional Characterization of Newly Imidazole Derivative: Elucidation of Quantum Computational Approach and Topological Investigation. (2025).
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry.
  • Use of tetraphenyl (hydroxyl) imidazole for colorimetric detection of iodide: Optical properties, computational characterizations, NBO, QTAIM, and NCI-RDG analyses. (n.d.).
  • First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. (n.d.). [Source Not Available].
  • Imidazole, its derivatives & their importance. (2016). International Journal of Current Advanced Research.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Application Notes and Protocols: Imidazole Derivatives in Nonlinear Optical M
  • DFT computational analysis of 8-Methyl-1H-naphtho[1,2-d]imidazole molecular orbitals. (n.d.). Benchchem.

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Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol Libraries for IMPDH Inhibition

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Antimicrobial & Antiviral Therapeutics Executive Summary The compou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Antimicrobial & Antiviral Therapeutics

Executive Summary

The compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (CAS: 1092390-17-4) is a highly privileged scaffold in medicinal chemistry[1]. Characterized by its low molecular weight and dual hydrogen-bond donor/acceptor capabilities, this imidazole-thione derivative serves as a foundational building block for synthesizing kinase inhibitors, viral entry blockers, and antimicrobial agents[1][2].

A primary application of this fragment library is the targeting of Inosine-5′-monophosphate dehydrogenase (IMPDH) , a critical enzyme in the de novo purine biosynthesis pathway of pathogens such as Mycobacterium tuberculosis[3]. Because fragment libraries typically exhibit low initial affinities (high micromolar to millimolar IC50​ ), High-Throughput Screening (HTS) assays must be exceptionally sensitive, robust against artifactual interference, and strictly controlled for redox liabilities. This application note details a self-validating, artifact-resistant HTS protocol specifically optimized for imidazole-2-thiol derivatives.

Mechanistic Rationale & Assay Design Causality

The Target: IMPDH and Fragment Binding

IMPDH catalyzes the NAD + -dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). X-ray crystallography has revealed that phenylimidazole derivatives selectively bind within the NAD + binding pocket of the enzyme, acting as uncompetitive inhibitors and providing a structural starting point for linking strategies in FBDD[3].

Overcoming PAINS (Pan-Assay Interference Compounds)

Directly measuring IMPDH activity via the intrinsic UV absorbance of NADH at 340 nm is highly problematic for this specific library. The 3-methoxyphenyl and imidazole rings exhibit strong UV absorbance that overlaps with NADH, leading to false positives[4].

The Solution (Coupled Assay): To bypass spectral interference, we employ a diaphorase/resazurin coupled system. NADH generated by IMPDH is utilized by diaphorase to reduce resazurin into resorufin, shifting the detection to a fluorescent readout (Ex 540 nm / Em 590 nm) far outside the library's absorbance window.

Mitigating Thiol-Induced Redox Cycling

A critical failure point in screening imidazole-2-thiols is the choice of reducing agent. Standard buffers utilizing Dithiothreitol (DTT) can trigger nucleophilic attack or redox cycling with thiol-containing fragments, generating false positives[4]. The Solution: DTT is strictly replaced with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent, non-nucleophilic reducing agent that maintains enzyme stability without reacting with the imidazole-2-thiol scaffold. Furthermore, 0.01% Triton X-100 is included to prevent colloidal aggregation—a common PAINS mechanism for hydrophobic fragments.

IMPDH_Assay IMP IMP + NAD+ IMPDH IMPDH Enzyme IMP->IMPDH XMP XMP + NADH IMPDH->XMP Catalysis Diaphorase Diaphorase + Resazurin XMP->Diaphorase NADH drives Inhibitor 5-(3-methoxyphenyl)-1H- imidazole-2-thiol Inhibitor->IMPDH Inhibits NAD+ Pocket Resorufin Resorufin (Fluorescence 590nm) Diaphorase->Resorufin Reduction

Caption: Mechanistic pathway of IMPDH catalysis and coupled fluorescence detection of NADH.

Step-by-Step HTS Protocol

This protocol is designed as a self-validating system . Every 384-well plate includes 16 wells of maximum signal (DMSO vehicle, 0% inhibition) and 16 wells of minimum signal (10 µM Mycophenolic acid, 100% inhibition) to calculate a per-plate Z'-factor. A Z'-factor 0.6 is required for the plate data to be considered valid.

Phase 1: Reagent & Buffer Preparation
  • Base Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM TCEP, and 0.01% (v/v) Triton X-100. Prepare fresh daily.

  • Enzyme Mix: Dilute recombinant IMPDH to a final well concentration of 10 nM in the Base Assay Buffer.

  • Substrate/Coupling Mix: Prepare a 2X concentrated solution containing 2 mM IMP, 1 mM NAD + , 4 U/mL Diaphorase, and 100 µM Resazurin in Base Assay Buffer.

Phase 2: Compound Formatting & Dispensing
  • Library Prep: Synthesize and format the 5-(3-methoxyphenyl)-1H-imidazole-2-thiol derivative library[5] in 100% DMSO at a 10 mM stock concentration.

  • Acoustic Dispensing: Using an Echo® Acoustic Dispenser, transfer 50 nL of each compound into a black, flat-bottom, low-binding 384-well microplate. Final assay concentration will be 25 µM (0.25% DMSO final).

  • Controls: Dispense 50 nL of DMSO into positive control wells and 50 nL of 4 mM Mycophenolic acid into negative control wells.

Phase 3: Assay Execution
  • Enzyme Addition: Add 10 µL of the Enzyme Mix to all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 15 minutes to allow fragment binding to the NAD + pocket[3].

  • Reaction Initiation: Add 10 µL of the Substrate/Coupling Mix to all wells to initiate the reaction (Total well volume = 20 µL).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence (Ex 540 nm / Em 590 nm) every 2 minutes for 30 minutes at 25°C.

HTS_Workflow Prep 1. Acoustic Dispensing (50 nL Library in DMSO) Enzyme 2. Add IMPDH & TCEP Buffer (15 min Pre-incubation) Prep->Enzyme Substrate 3. Add IMP, NAD+, Resazurin & Diaphorase Enzyme->Substrate Read 4. Kinetic Readout (Ex 540nm / Em 590nm) Substrate->Read Triage 5. Z'-Factor QC & Hit Triage Read->Triage

Caption: High-throughput screening workflow for 384-well IMPDH inhibition assays.

Data Presentation & Hit Triage

Initial reaction velocities ( V0​ ) are calculated from the linear portion of the fluorescence progress curves. Percent inhibition is calculated relative to the in-plate controls. Hits are defined as compounds exhibiting 50% inhibition and are subsequently advanced to 10-point dose-response IC50​ determinations.

Because 5-(3-methoxyphenyl)-1H-imidazole-2-thiol is a low-molecular-weight fragment (~206 g/mol )[1], Ligand Efficiency (LE) is a more critical metric than raw IC50​ . LE is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms.

Table 1: Representative HTS Validation Metrics & Mock Hit Data
Metric / Compound IDDescription / Structure ModValueQC Threshold / Target
Z'-Factor Assay robustness metric (Average across 50 plates) 0.78±0.04 ≥0.60 (Pass)
Signal-to-Background Ratio of DMSO control to Inhibitor control 14.2 ≥10.0 (Pass)
Hit Rate % of library showing 50% inhibition at 25 µM 1.2% 0.5%−2.0%
Fragment Hit A 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (Core) IC50​=670μM LE=0.32kcal/mol/HA
Optimized Lead B Thioacetamide-linked dimer derivative IC50​=0.52μM LE=0.38kcal/mol/HA

Note: Linking two molecules of the fragment within the NAD + binding pocket typically affords a >1000-fold improvement in IMPDH affinity over the initial fragment hit[3].

References

  • [2] High-throughput screening identifies broad-spectrum Coronavirus entry inhibitors. PubMed Central (PMC). Available at:

  • [1] 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol. Benchchem. Available at:

  • [5] Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. PubMed Central (PMC). Available at:

  • [4] Antifungal Benzo[b]thiophene 1,1-dioxide IMPDH Inhibitors Exhibit Pan-Assay Interference (PAINS). UQ eSpace - The University of Queensland. Available at:

Sources

Application

Precision in Potency: Advanced Techniques for Determining the IC50 Values of Novel Inhibitors

Introduction & Theoretical Framework In the early stages of drug discovery, determining the half-maximal inhibitory concentration (IC50) is the primary method for ranking the potency of novel inhibitors. However, a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

In the early stages of drug discovery, determining the half-maximal inhibitory concentration (IC50) is the primary method for ranking the potency of novel inhibitors. However, a critical distinction must be made between IC50 and the equilibrium dissociation constant ( Kd​ ). As highlighted by pharmacological standards, IC50 is an operational, assay-dependent metric that reflects functional potency under specific experimental conditions (e.g., substrate concentration, enzyme concentration)[1],[2]. In contrast, Kd​ is an intrinsic thermodynamic property representing the binding affinity at equilibrium, independent of the assay setup[1].

Because IC50 values are highly sensitive to assay parameters, developing robust, artifact-free methodologies is paramount. Relying on a single assay format often leads to the progression of false positives—particularly Pan-Assay Interference Compounds (PAINS) that act as fluorophores, quenchers, or aggregators. This application note details the causality, optimization, and step-by-step protocols for three premier IC50 determination techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

Logic tree for selecting the optimal IC50 determination assay based on target characteristics.

Quantitative Method Comparison

To establish a self-validating screening funnel, researchers must balance throughput with data fidelity. Table 1 summarizes the operational parameters of the three core techniques.

Table 1: Comparison of Core IC50 Determination Techniques

TechniquePhysical PrincipleIdeal Use CaseSusceptibility to PAINSThroughput
TR-FRET Proximity-based energy transfer with temporal gating.Kinase assays, PPIs, High-Throughput Screening (HTS).Low (Temporal gating bypasses auto-fluorescence).Ultra-High (384/1536-well)
FP Changes in molecular tumbling rates upon binding.Small molecule displacing a fluorescent tracer.Moderate (Auto-fluorescence can skew polarization).High (384-well)
SPR Label-free detection of refractive index changes.Orthogonal validation, kinetic ( kon​/koff​ ) profiling.Very Low (Label-free, mass-based detection).Medium (Sensor chip limits)

Protocol 1: Time-Resolved FRET (TR-FRET) Competition Assay

Causality & Experimental Logic: TR-FRET relies on the non-radiative transfer of energy between a donor fluorophore (typically a Lanthanide chelate like Europium or Terbium) and an acceptor fluorophore[3]. The critical causal choice in this assay is the time-resolved measurement . Small-molecule library compounds often exhibit intrinsic auto-fluorescence with nanosecond half-lives. Lanthanides, however, have microsecond-to-millisecond emission half-lives. By introducing a 50–100 µs delay between excitation and emission reading, the background auto-fluorescence completely decays, yielding an exceptionally clean signal-to-noise ratio[3].

Step-by-step experimental workflow for conducting a Time-Resolved FRET competition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel inhibitor in 100% DMSO.

  • Assay Plate Assembly: Transfer 100 nL of the inhibitor into a low-volume 384-well white microplate (white plates maximize signal reflection). The final DMSO concentration must be kept 1% to prevent target denaturation.

  • Target Addition: Add 5 µL of the target protein (e.g., His-tagged kinase) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Tracer/Fluorophore Addition: Add 5 µL of a master mix containing the fluorescent tracer ligand and the TR-FRET detection reagents (e.g., Europium-labeled anti-His antibody).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excitation: 340 nm. Delay: 50 µs. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

  • Self-Validating Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log[Inhibitor] using a 4-parameter logistic (4PL) regression to determine the IC50. Ensure the Z'-factor of the control wells is 0.5.

Protocol 2: Fluorescence Polarization (FP) Assay

Causality & Experimental Logic: FP measures the tumbling rate of molecules in solution. When polarized light excites a small, free fluorescent tracer, the tracer tumbles rapidly before emitting light, resulting in depolarized emission (low mP). When the tracer binds to a massive target protein, tumbling slows dramatically, and the emitted light retains its polarization (high mP)[4]. The causal requirement here is a strict mass differential: the target protein must be at least 10 times larger than the fluorescent tracer to generate a viable assay window.

Step-by-Step Methodology:

  • Tracer Optimization: Ensure the fluorescent tracer is >90% pure. Unlabeled impurities will compete for binding sites without contributing to the signal, artificially shifting the apparent IC50.

  • Dispensing: Add 10 µL of serially diluted inhibitor to a 384-well black non-binding microplate. Causality Check: Non-binding plates are mandatory to prevent the free tracer from adhering to the plastic, which would artificially restrict its tumbling and cause a false-positive high mP signal.

  • Complex Addition: Add 10 µL of a pre-equilibrated Protein-Tracer complex. The protein concentration should be set at its Kd​ for the tracer to ensure an optimal dynamic range for competition.

  • Incubation: Incubate for 2 hours at room temperature in the dark.

  • Measurement: Read on an FP-capable reader. Measure parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

  • Data Analysis: Calculate polarization: P=I∥​+I⊥​I∥​−I⊥​​ . Plot mP vs. log[Inhibitor] to derive the IC50[4].

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Experimental Logic: Fluorescence-based primary screens are prone to artifacts. SPR provides a label-free, mass-based orthogonal validation[5]. By flowing the inhibitor over a sensor chip immobilized with the target, SPR measures real-time binding kinetics (association rate kon​ and dissociation rate koff​ ). The equilibrium dissociation constant ( Kd​=kon​koff​​ ) is mathematically derived and serves as the ultimate thermodynamic validation of the operational IC50[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling. Alternative: If amine coupling blocks the active site, use a capture approach (e.g., capturing a biotinylated target on a Streptavidin chip) to preserve conformational integrity.

  • Analyte Preparation: Prepare a 5-point concentration series of the inhibitor in running buffer (e.g., PBS-P+ with 1% DMSO).

  • Solvent Correction: Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, prepare a DMSO calibration curve (0.5% to 1.5%) to correct the baseline shifts.

  • Injection: Inject the inhibitor series over the active and reference flow cells at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.

  • Regeneration: If the inhibitor does not fully dissociate during the buffer wash, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis: Fit the reference-subtracted sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Table 2: Representative Orthogonal Validation Data A self-validating workflow requires correlation between functional IC50 and thermodynamic Kd​ .

Inhibitor IDTR-FRET IC50 (nM)FP IC50 (nM)SPR Kd​ (nM)Status / Conclusion
Cmpd-A12.514.28.9Validated Lead. High correlation across assays.
Cmpd-B5.1>10,000No BindingFalse Positive. Likely a TR-FRET quencher (PAINS).
Cmpd-C150.0165.5120.0Validated Hit. Moderate potency, good kinetics.

Assay Validation & Quality Control (E-E-A-T Standards)

To ensure trustworthiness and authoritative grounding, all IC50 assays must be subjected to statistical validation prior to screening. According to the NIH Assay Guidance Manual, a high-throughput assay must demonstrate a Z'-factor 0.5[6],[7].

The Z'-factor is a self-validating metric that evaluates both the dynamic range of the assay and the data variation (standard deviation) across the plate:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

If the Z'-factor falls below 0.5, the IC50 values generated are statistically unreliable. In such cases, the Application Scientist must revisit the causal parameters: optimizing the tracer-to-protein ratio, increasing the TR-FRET delay time, or switching to a non-binding microplate to tighten the standard deviations.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Institute of Organic Chemistry and Biochemistry (UOCHB)
  • How to Interpret IC50 and Kd in Drug–Target Interactions Source: Bitesize Bio URL
  • Exploring the Relationship Between IC50 and Kd in Pharmacology Source: Promega Connections URL
  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT (NIH Assay Guidance Manual Reference)
  • Standardization of High Content Imaging and Informatics (NIH Assay Guidance Manual Reference)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in constructing the imidazole-2-thiol scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in constructing the imidazole-2-thiol scaffold. 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol (CAS: 1092390-17-4) is a highly valued privileged pharmacophore in medicinal chemistry, specifically utilized as a building block for novel kinase inhibitors (e.g., EGFR, Aurora A kinase) and in the development of advanced polymer compositions[1].

This compound exists in a dynamic tautomeric equilibrium between its thiol and thione forms, a property that dictates both its reactivity and its susceptibility to oxidative degradation[2]. To help you achieve maximum yield and purity, this guide breaks down the mechanistic causality of the synthesis, provides self-validating protocols, and offers a targeted troubleshooting FAQ.

Mechanistic Pathways & Workflows

The construction of the 5-aryl-substituted imidazole-2-thiol core is generally achieved via two primary synthetic routes[1][3]:

  • Hantzsch-Type Condensation: The reaction of an α -haloketone with thiourea.

  • Marckwald Synthesis: The condensation of an α -aminoketone with potassium thiocyanate (KSCN).

SynthesisPathways Start1 2-Bromo-1-(3-methoxyphenyl)ethanone (α-haloketone) Reagent1 + Thiourea (Hantzsch-Type) Start1->Reagent1 Start2 2-Amino-1-(3-methoxyphenyl)ethanone (α-aminoketone) Reagent2 + KSCN / H+ (Marckwald Synthesis) Start2->Reagent2 Inter1 S-Alkylation Intermediate Reagent1->Inter1 Nucleophilic Attack Inter2 Thiourea Intermediate Reagent2->Inter2 Condensation Product 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol (Target Compound) Inter1->Product Cyclization & Dehydration Inter2->Product Cyclodehydration

Mechanistic pathways for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol synthesis.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to verify causality at each step.

Protocol A: Hantzsch-Type Condensation (Recommended for High Purity)

Rationale: This route is generally preferred because it avoids the inherent instability and self-condensation risks associated with free α -aminoketones, utilizing the more stable α -haloketone instead.

  • Preparation: Dissolve 1.0 equivalent of 2-bromo-1-(3-methoxyphenyl)ethanone in strictly anhydrous ethanol to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. The presence of water will act as a nucleophile, prematurely hydrolyzing the valuable haloketone into an unreactive α -hydroxyketone[4].

  • Reagent Addition: Add 1.2 equivalents of high-purity thiourea to the solution.

    • Causality: Using a slight molar excess of thiourea ensures the complete consumption of the haloketone and compensates for any minor degradation of the thiourea reagent[5].

  • Reflux & Cyclization: Heat the reaction mixture to reflux (78°C) under an inert nitrogen ( N2​ ) atmosphere for 4–6 hours. The reaction initiates via S-alkylation, followed by intramolecular cyclization[1]. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1).

  • Workup & Neutralization (Critical Step): Cool the mixture to room temperature. At this stage, the product exists as a highly soluble hydrobromide salt. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches strictly 6.5–7.0[5].

    • Causality: Neutralization forces the free base to precipitate. Over-basification (pH > 8) will cause the thiol proton to detach, forming a thiolate anion that will re-dissolve into the aqueous layer, destroying your isolated yield.

  • Isolation: Filter the resulting precipitate via a Büchner funnel, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.

Protocol B: Marckwald Synthesis Route

Rationale: This route is highly effective if you have access to the α -aminoketone stabilized as a hydrochloride salt.

  • Condensation: Suspend 1.0 equivalent of 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride and 1.5 equivalents of KSCN in glacial acetic acid[3][6].

  • Cyclodehydration: Heat the mixture to reflux for 3 hours.

    • Causality: The acidic environment is strictly required to facilitate the cyclodehydration of the intermediate thiourea into the final imidazole ring while preventing the free amine from undergoing unwanted dihydropyrazine self-condensation[7].

  • Isolation: Pour the hot reaction mixture over crushed ice to induce rapid precipitation. Filter, wash with water, and dry under a vacuum.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and isolated yield, based on empirical optimization of Protocol A.

Solvent SystemTemperatureStoichiometry (Ketone:Thiourea)AtmosphereIsolated YieldPurity (LC-MS)
Aqueous EtOH (95%)Reflux (78°C)1.0 : 1.0Ambient42%85% (Hydrolysis byproducts)
Anhydrous EtOHReflux (78°C)1.0 : 1.0Ambient68%92%
Anhydrous EtOHReflux (78°C)1.0 : 1.2Ambient81%96%
Anhydrous EtOH Reflux (78°C) 1.0 : 1.2 Nitrogen ( N2​ ) 89% >98% (No disulfides)

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield / Impure Product Check1 LC-MS shows [2M-2]+ mass? Issue->Check1 Check2 TLC shows unreacted α-haloketone? Issue->Check2 Check3 Product lost during workup? Issue->Check3 Sol1 Disulfide Formation: Degas solvents, use N2 Check1->Sol1 Yes Sol2 Incomplete Reaction: Check thiourea purity, increase reflux time Check2->Sol2 Yes Sol3 pH Imbalance: Carefully adjust pH to 6.5-7.0 with NaHCO3 Check3->Sol3 Yes

Diagnostic workflow for resolving low yields in imidazole-2-thiol synthesis.

Q1: My yield is consistently below 50% when using the α -haloketone route. What is the primary cause? A: The most common culprit is the hydrolysis of your starting material, 2-bromo-1-(3-methoxyphenyl)ethanone. If your ethanol is not strictly anhydrous, water acts as a nucleophile, converting the haloketone into an unreactive α -hydroxyketone[4]. Solution: Use strictly anhydrous solvents, store the haloketone under desiccation, and use a 1.2x molar excess of thiourea to outcompete any residual moisture[5].

Q2: LC-MS analysis of my crude product shows a highly polar impurity with a mass of[2M-2]+. What is this, and how do I prevent it? A: You are observing the oxidative dimerization of the product. Imidazole-2-thiols exist in a thione-thiol tautomeric equilibrium[2]. The thiol form is highly susceptible to oxidation by atmospheric oxygen, forming a disulfide bond (dimerization). Solution: Conduct the reflux under an inert atmosphere (Nitrogen or Argon) and degas your solvents prior to use. Adding a mild reducing agent like Dithiothreitol (DTT) during workup can also rescue oxidized batches.

Q3: After the reflux step, I have a clear solution, but no product precipitates when I cool it down. Where is my product? A: Your product is trapped as a highly soluble hydrobromide salt. The condensation of the α -haloketone and thiourea generates HBr as a byproduct, protonating the basic nitrogen of the newly formed imidazole ring[5]. Solution: You must actively neutralize the solution. Slowly add saturated aqueous NaHCO3​ until the pH reaches 6.5–7.0. The neutral free-base of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol is highly insoluble in water/ethanol mixtures and will crash out as a solid precipitate.

Q4: Can I use the Marckwald synthesis instead? What are the drawbacks? A: Yes, the Marckwald synthesis (reacting an α -aminoketone with KSCN) is a cornerstone method[1][3]. However, the precursor, 2-amino-1-(3-methoxyphenyl)ethanone, is prone to self-condensation (forming dihydropyrazines) if not kept strictly as its hydrochloride salt. If you choose this route, ensure the reaction is run in an acidic medium (like glacial acetic acid) to prevent premature self-condensation of the free amine[7].

References

  • Der Pharma Chemica. "Review: A convenient approach for the synthesis of imidazole derivatives using microwaves." Derpharmachemica.com.[Link]

  • Scribd. "Imidazole Synthesis via I2/FeCl3 Annulation | PDF | Ab Initio Quantum Chemistry Methods." Scribd.com. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Imidazole-2-Thiol Solubility in Biochemical Assays

Welcome to the Application Scientist Support Center. Imidazole-2-thiol compounds (also known as 2-mercaptoimidazoles) are notorious for presenting complex solubility challenges in aqueous biochemical assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Imidazole-2-thiol compounds (also known as 2-mercaptoimidazoles) are notorious for presenting complex solubility challenges in aqueous biochemical assays. Because of their unique physicochemical properties, these compounds frequently cause false positives, erratic dose-response curves, and reproducibility issues in High-Throughput Screening (HTS).

This guide provides a deep-dive into the causality of these issues, self-validating experimental protocols, and data-driven troubleshooting workflows to rescue your assays.

The Root Cause: Tautomerism and Colloidal Aggregation

To troubleshoot imidazole-2-thiols, you must first understand their behavior in solution. These compounds exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) states. This structural duality allows them to act as both strong hydrogen bond donors and acceptors.

The Causality of Assay Interference: Instead of precipitating into visible, macroscopic crystals when they exceed their aqueous solubility limit, imidazole-2-thiols frequently self-assemble into sub-visible colloidal aggregates (typically 50 to 500 nm in diameter).

  • Protein Sequestration: These nano-entities act like microscopic sponges, non-specifically adsorbing and sequestering the assay's target proteins onto their surface[1].

  • False Inhibition: Because the enzyme is trapped on the aggregate surface, it cannot interact with its substrate, leading to a steep, apparent dose-response curve that mimics true inhibition[2].

  • The Detergent Rescue: This colloidal mechanism is highly sensitive to non-ionic detergents. Adding moderate concentrations (0.01%–0.1%) of detergents like Triton X-100 or Tween-20 disrupts the aggregate, releasing the protein and completely reversing the false inhibition[1][3].

Mechanism Monomer Imidazole-2-thiol Monomers Aggregate Colloidal Aggregate (50-500 nm) Monomer->Aggregate Aqueous Buffer > CAC Sequestration Non-specific Protein Sequestration Aggregate->Sequestration FalsePos Assay False Positive (Apparent Inhibition) Sequestration->FalsePos Detergent Add 0.01% Triton X-100 or Tween-20 FalsePos->Detergent Rescue Aggregate Disruption & Protein Release Detergent->Rescue Rescue->Monomer Micellar Encapsulation

Mechanism of aggregation-based inhibition and detergent-mediated rescue.

Diagnostic Workflow for Solubility & Aggregation

When an imidazole-2-thiol compound exhibits anomalous behavior (e.g., Hill slopes > 1.5, poor reproducibility, or visible turbidity), follow this logic-driven decision tree to isolate the variable.

Troubleshooting Start Observe Anomalous Inhibition or Precipitation CheckConc Is Assay Concentration above 1 μM? Start->CheckConc DLS Run Nephelometry / DLS Check for Colloids CheckConc->DLS Yes Formulation Optimize Formulation: Use Co-solvents or Cyclodextrins CheckConc->Formulation No, but insoluble AddDetergent Perform Detergent Counter-Screen (Add 0.01-0.1% Triton X-100) DLS->AddDetergent DetergentSensitive Does Detergent Restore Activity? AddDetergent->DetergentSensitive TrueHit Detergent-Resistant: Likely True Inhibitor DetergentSensitive->TrueHit No FalsePositive Detergent-Sensitive: Aggregation-Based False Positive DetergentSensitive->FalsePositive Yes

Diagnostic workflow for identifying and resolving compound aggregation.

Self-Validating Experimental Protocols

To ensure scientific integrity, your assay must be able to internally validate whether a hit is genuine or an artifact of poor solubility.

Protocol A: The Detergent Counter-Screen (Validating True Inhibition)

This protocol exploits the sensitivity of colloidal aggregates to non-ionic detergents to separate true target engagement from promiscuous inhibition[1].

Step-by-Step Methodology:

  • Baseline Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Detergent Spiking: Split the buffer into two batches. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Note: Ensure your target enzyme tolerates 0.01% Triton X-100 prior to screening.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazole-2-thiol compound in 100% DMSO.

  • Aqueous Transfer: Transfer the compound to both Buffer A (Detergent-Free) and Buffer B (Detergent-Spiked), maintaining a final DMSO concentration of ≤1%.

  • Incubation & Readout: Add the target protein, incubate for the standard duration, and measure the assay signal.

  • Causality Analysis:

    • If the IC50​ in Buffer B shifts by >3-fold compared to Buffer A, the compound is an aggregation-based false positive[3].

    • If the IC50​ remains constant, the inhibition is detergent-resistant and likely represents a true binding event[1][2].

Protocol B: Kinetic Solubility Determination via Nephelometry

To find the Critical Aggregation Concentration (CAC) before running the assay.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Buffer Dispensing: Dispense 190 µL of assay buffer into a 96-well clear-bottom plate.

  • Compound Addition: Add 10 µL of compound at varying concentrations to achieve a final concentration range of 1 µM to 500 µM (Final DMSO = 5%).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to allow the thione-thiol equilibrium and potential nucleation to stabilize.

  • Measurement: Read the plate using a nephelometer (measuring forward light scatter).

  • Data Interpretation: The concentration at which light scattering abruptly increases above the baseline is the CAC. The compound must be assayed below this concentration to yield biologically relevant data.

Quantitative Data: Additive Selection Matrix

When formulation optimization is required, use the following matrix to select the appropriate solubility enhancer.

Additive / ExcipientRecommended ConcentrationMechanism of ActionAssay Compatibility Notes
DMSO 1% - 2% (v/v)Disrupts crystal lattice via universal solvation.High concentrations (>2%) risk "solvent shock" upon aqueous dilution, causing immediate precipitation.
Triton X-100 0.01% - 0.1% (v/v)Micellar encapsulation; disrupts colloidal aggregates[1].Excellent for biochemical assays; may lyse cells in cell-based assays.
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant shielding hydrophobic domains.Milder than Triton X-100; highly compatible with ELISA and optical biosensors.
HP-β-Cyclodextrin 1% - 5% (w/v)Forms host-guest inclusion complexes with the imidazole ring.Best for cell-based assays where detergents are toxic. May lower apparent free drug concentration.
CHAPS 1 mM - 5 mMZwitterionic detergent prevents non-specific binding.Good for membrane proteins; does not denature most soluble enzymes.

Frequently Asked Questions (FAQs)

Q: My imidazole-2-thiol compound solution looks perfectly clear to the naked eye, but my assay results are highly erratic. Why? A: You are likely dealing with nano-entities. Compound self-aggregation often results in soluble entities ranging from 50 to 500 nm. These are too small to cause visible turbidity (which requires particles >1 µm) but are large enough to sequester your target protein and cause erratic, steep dose-response curves[1]. Run Protocol B (Nephelometry) to confirm.

Q: Can I just increase the DMSO concentration to 5% to keep the compound in solution? A: No. While 5% DMSO will dissolve the compound initially, it often triggers "solvent shock." When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local supersaturation forces the compound to crash out faster than if a lower DMSO concentration was used. Furthermore, 5% DMSO can destabilize your target protein, creating a secondary artifact.

Q: Does the pH of my assay buffer affect the solubility of imidazole-2-thiols? A: Yes, significantly. The thiol group typically has a pKa​ around 10-11, but the basic imidazole nitrogen has a pKa​ around 6-7. If your assay is running near pH 7.0, the compound is largely uncharged and relies heavily on hydrogen bonding (thione form), which promotes aggregation. Adjusting the pH slightly (if your enzyme tolerates it) can shift the ionization state and improve solubility.

Q: Why do I see a loss of signal when I use optical biosensors (like TR-FRET) with these compounds? A: Aggregates scatter light. In fluorescence-based assays like TR-FRET, colloidal aggregates can cause inner-filter effects, quenching the fluorophore, or physically blocking the light path[3]. The addition of 0.01% Triton X-100 will abrogate this aggregation behavior and restore the baseline optical properties[3].

References

  • Feng, B. Y., Simeonov, A., Jadhav, A., Babaoglu, K., Inglese, J., Shoichet, B. K., & Austin, C. P. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry.[Link]

  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. PubMed (NIH). [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Institut National de la Recherche Scientifique.[Link]

  • Doak, A. K., et al. (2017). Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

method refinement for consistent biological assay results

Welcome to the Assay Engineering & Support Center . As a Senior Application Scientist, I designed this technical guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Engineering & Support Center . As a Senior Application Scientist, I designed this technical guide to move beyond superficial troubleshooting. We do not just "fix" assays here; we engineer them to be robust, self-validating systems. When a biological assay fails, it is rarely a random anomaly—it is typically a failure of thermodynamic control, statistical design, or matrix mitigation.

Below, I address the three most critical points of failure in assay refinement, explaining the mechanistic causality behind each issue and providing field-proven, step-by-step protocols to resolve them.

FAQ 1: Mitigating the "Edge Effect" in Microplate Assays

Q: Why do my cell-based assays show high variance and cytotoxicity in the perimeter wells, and how can I fix it without sacrificing 36 wells on a 96-well plate?

The Causality: The "edge effect" is primarily a thermodynamic and evaporative artifact[1]. When microplates are placed in a 37°C incubator, the perimeter wells heat faster than the center wells, creating thermal gradients[2]. More critically, the evaporation rate is significantly higher at the plate's edges[3]. As water evaporates, the well volume decreases, causing a proportional spike in the concentration of salts, nutrients, and assay reagents[1]. This shifts the osmolality and pH of the local microenvironment, which dramatically alters cell metabolism, attachment, and viability, leading to high standard deviations and assay failure[1][4].

EdgeEffect Root Microplate Incubation (37°C, 5% CO2) Evap Increased Evaporation at Plate Perimeter Root->Evap Temp Thermal Gradients (Uneven Heating) Root->Temp VolDrop Decreased Well Volume Evap->VolDrop Result Edge Effect: High Variance & Assay Failure Temp->Result ConcSpike Increased Salt/Reagent Concentration VolDrop->ConcSpike pHShift pH Shift & Osmolality Change ConcSpike->pHShift pHShift->Result

Causality pathway of microplate edge effects.

Quantitative Comparison of Mitigation Strategies

StrategyMechanism of ActionEfficacyThroughput Impact
Sacrificial Edge Wells Fill perimeter with PBS/media; do not use for data.HighSevere (Loss of 36 wells/96-well plate)[1]
Pre-incubation (RT) Allow cells to settle at room temp for 1 hr before 37°C.ModerateNone (Improves uniform cell distribution)[2]
Specialized Plates Built-in perimeter reservoirs filled with fluid act as a vapor barrier.HighNone (Maintains 96 usable wells)[5]
Environmental Lids Fluid-absorbing matrix in the lid creates a uniform vapor barrier.HighNone (Reduces evaporation & CVs)[4]

Protocol: Self-Validating Edge Effect Mitigation

  • Cell Seeding: Dispense cells uniformly across all 96 or 384 wells using an automated liquid handler to ensure precise starting volumes.

  • Room Temperature Pre-incubation: Leave the plate on a leveled benchtop for 60 minutes. Causality: This prevents convection currents caused by immediate 37°C exposure, allowing cells to adhere evenly to the well bottom[2].

  • Vapor Barrier Application: Apply an environmental lid (e.g., MicroClime) or fill the moat of an edge-specific microplate (e.g., Edge 2.0) with sterile H₂O[4][5].

  • Incubation: Transfer to the 37°C, 5% CO₂ incubator.

  • Self-Validation Step (Gravimetric & Orthogonal QC): Weigh the plate before and after incubation to quantify evaporative loss[4]. Incorporate a multiplexed readout (e.g., a viability dye alongside your primary reporter) to normalize well-to-well cell health variations[6].

FAQ 2: Optimizing Assay Conditions using Design of Experiments (DoE)

Q: I've been optimizing my bioassay using a One-Factor-At-A-Time (OFAT) approach, but the assay still fails during validation. What is going wrong?

The Causality: The OFAT approach is fundamentally flawed for complex biological systems because it assumes experimental variables act independently[7][8]. In reality, bioassays are governed by synergistic and antagonistic interactions between factors (e.g., cell density, reagent concentration, and incubation time)[7]. By changing only one factor at a time, you remain blind to these interactions, often settling on a fragile local optimum[8].

is a multivariate statistical approach that simultaneously varies multiple factors across defined ranges[7][9]. This maps the entire experimental landscape, allowing you to identify the "robust operating space" where minor pipetting errors or temperature shifts will not cause assay failure[10].

DoEWorkflow Step1 1. Define Goal (Max Signal Window) Step2 2. Select Factors (Cells, Time, Reagents) Step1->Step2 Step3 3. Design Matrix (Full Factorial) Step2->Step3 Step4 4. Execute Runs (Automated) Step3->Step4 Step5 5. Statistical Modeling (Identify Interactions) Step4->Step5 Step6 6. Robust Space (Optimal Conditions) Step5->Step6

Step-by-step Design of Experiments (DoE) workflow.

Protocol: Self-Validating DoE Bioassay Optimization

  • Factor Definition: Identify 3-5 critical parameters (e.g., cell seeding density, agonist concentration, incubation time) based on the [11].

  • Matrix Design: Use statistical software to generate a Full Factorial or Fractional Factorial design matrix to test every combination of factors[7].

  • Automated Execution: Program a liquid handler to execute the randomized runs on a single plate. Causality: This minimizes batch-to-batch noise and isolates the true effect of the variables[7][8].

  • Data Analysis: Model the response (e.g., 4PL curve asymptote difference) to identify main effects and interaction terms[7].

  • Self-Validation Step (Confirmation Run): Select the predicted optimal conditions and run a full plate. Calculate the Z-prime (Z') factor; a Z' > 0.5 confirms a robust, high-throughput-ready assay[12][13].

FAQ 3: Bioanalytical Method Validation (FDA/ICH Guidelines)

Q: What are the critical parameters for validating a bioanalytical method to ensure it meets regulatory standards for clinical sample analysis?

The Causality: Regulatory submissions require strict adherence to the[14][15]. The goal is to prove the assay is accurate, precise, selective, and stable under the exact conditions the study samples will endure[16].

Biological matrices (plasma, serum, urine) contain endogenous lipids, proteins, and heterophilic antibodies that can interfere with analyte binding or cause ion suppression in LC-MS/MS[14]. If matrix effects are not quantified and mitigated, the assay may severely underestimate or overestimate the drug concentration, leading to invalid pharmacokinetic data[14].

Validation Dev Method Development Val Method Validation (ICH M10) Dev->Val Acc Accuracy & Precision (Within/Between Run) Val->Acc Spec Selectivity & Specificity (Matrix Effects) Val->Spec Stab Stability Testing (Freeze-Thaw, Benchtop) Val->Stab App Study Sample Analysis (Fit-for-Purpose Data) Acc->App Spec->App Stab->App

Core components of bioanalytical method validation.

Core ICH M10 Validation Parameters

ParameterDefinitionAcceptance Criteria (Chromatographic)
Accuracy Closeness of mean test results to the nominal concentration.±15% of nominal (±20% at LLOQ)[15]
Precision Closeness of individual measures (Within-run & Between-run).≤15% CV (≤20% at LLOQ)[15]
Selectivity Ability to measure analyte in the presence of matrix components.Blank response <20% of LLOQ[16]
Matrix Effect Alteration of analyte response due to matrix interference.CV of matrix factor ≤15%[14]

Protocol: Self-Validating Bioanalytical Validation (Accuracy & Precision)

  • Calibration Curve Preparation: Prepare a minimum of 6 non-zero calibration standards spanning the expected study sample range (LLOQ to ULOQ)[15].

  • Quality Control (QC) Spiking: Prepare QC samples at 4 concentration levels (LLOQ, Low, Mid, High) in the exact blank biological matrix intended for the study[15].

  • Analytical Runs: Execute at least 3 independent analytical runs over a minimum of 2 days[14]. Each run must include a blank, a zero standard, the calibration curve, and 5 replicates of each QC level[14].

  • Self-Validation Step (Incurred Sample Reanalysis - ISR): To prove the method works on real-world samples, reanalyze a subset of actual study samples (not just spiked QCs) on a different day. The repeat values must be within ±20% of the original values for at least 67% of the samples to validate the run.

References

  • Wako Automation. "The edge effect in microplate assays." [Link]

  • Beckman Coulter. "Utilization of the MicroClime Environmental Lid to Reduce Edge Effects." [Link]

  • Quantics Biostatistics. "Design of Experiments for Bioassay Optimisation." [Link]

  • Stat-Ease. "How Experimental Design Optimizes Assay Automation."[Link]

  • CASSS. "Leveraging the Bioassay Optimization Design of Experiment (DOE)." [Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[Link]

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." [Link]

  • National Institutes of Health (NIH). "Assay Guidance Manual."[Link]

  • Outsourced Pharma. "FDA Adopts ICH Final Guidance On Bioanalytical Method Validation." [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol in Solution

Welcome to the dedicated technical support center for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction: Understanding the Instability of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol

5-(3-methoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic compound with a thiol (-SH) group, which is a key structural feature for its biological activity. However, this thiol group is also the primary site of instability. The imidazole ring itself can also be susceptible to degradation under certain conditions. The primary degradation pathways include:

  • Oxidation of the Thiol Group: The sulfhydryl group is highly susceptible to oxidation, which can lead to the formation of disulfides, and further to sulfenic, sulfinic, and sulfonic acids. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • pH-Dependent Degradation: The stability of the imidazole ring and the thiol group can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can promote degradation.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of various degradation products.[1]

This guide will provide practical strategies to mitigate these degradation pathways and enhance the stability of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol is developing a yellow tint and losing potency. What is the likely cause?

A1: The yellowing of the solution and loss of potency are classic signs of oxidative degradation. The thiol group on your molecule is likely oxidizing to form a disulfide dimer or other colored oxidation byproducts. This process is often catalyzed by dissolved oxygen, trace metal ions in your solvent, or exposure to light.

Q2: Can I store my stock solution at room temperature?

A2: It is highly discouraged. For optimal stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, in airtight containers, and protected from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific application.

Q3: What is the optimal pH range for storing this compound in an aqueous buffer?

A3: While the optimal pH should be determined empirically, thiol-containing compounds are generally more stable in slightly acidic to neutral conditions (pH 6.0-7.5).[2] At higher pH values, the thiolate anion is more prevalent, which is more susceptible to oxidation.

Q4: I'm observing multiple peaks in my HPLC analysis of a stored solution. What could they be?

A4: The additional peaks are likely degradation products. The most common would be the disulfide dimer of the parent compound. Other possibilities include further oxidation products such as the corresponding sulfinic or sulfonic acids. LC-MS analysis would be required to identify these species definitively.

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues encountered during experiments.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Significant loss of the parent compound peak and the appearance of new peaks in HPLC analysis within hours of preparation.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Dissolved Oxygen 1. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use. 2. Prepare solutions under an inert atmosphere using a glovebox or by blanketing the solution with nitrogen or argon.
Metal Ion Contamination 1. Use high-purity solvents and reagents. 2. Incorporate a chelating agent, such as 0.1-1 mM Ethylenediaminetetraacetic acid (EDTA), into your buffer to sequester catalytic metal ions.[3]
Inappropriate pH 1. Verify the pH of your solution. 2. Conduct a pH stability study by preparing small aliquots of your solution in buffers of varying pH (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) and monitoring the degradation over time by HPLC.
Photodegradation 1. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.[1] 2. Minimize exposure to ambient light during handling.
Issue 2: Inconsistent Results Between Experiments
  • Symptom: The rate of degradation varies significantly between different batches of the same experiment.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Variability in Solvent Quality 1. Use a fresh bottle of high-purity solvent for each set of experiments. 2. Standardize your deoxygenation procedure to ensure consistency.
Inconsistent Storage 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure all solutions are stored under the same conditions (temperature and light protection).
Contamination of Glassware 1. Use glassware that has been thoroughly cleaned and rinsed with high-purity water. 2. Consider acid-washing glassware to remove any trace metal residues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol with enhanced stability.

Materials:

  • 5-(3-methoxyphenyl)-1H-imidazole-2-thiol

  • High-purity solvent (e.g., DMSO, DMF, or ethanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Micropipettes and sterile, filtered tips

Procedure:

  • Place the required amount of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol into a tared amber glass vial.

  • Deoxygenate the solvent by sparging with nitrogen or argon for at least 20 minutes.

  • Under a gentle stream of the inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • If preparing a larger stock, aliquot into single-use amber vials under the inert gas stream.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the stability of your compound in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Prepare your solution of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol under the desired experimental conditions (e.g., in a specific buffer at a set temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the detector.

  • Inject the sample onto the HPLC system.

  • Run a gradient elution method (e.g., starting with 10% B, ramping to 90% B over 15 minutes).

  • Monitor the chromatogram at a suitable wavelength (determined by UV-Vis scan of the pure compound, likely around 280-320 nm).

  • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.

Visualizing Degradation and Stabilization

Diagram 1: Key Degradation Pathways

Figure 1: Primary Degradation Pathways A 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (Parent Compound) B Disulfide Dimer A->B Oxidation (O₂, Metal Ions) D Other Degradants A->D Photodegradation (UV/Light) Ring Opening (Harsh pH) C Sulfenic/Sulfinic/Sulfonic Acids B->C Further Oxidation Figure 2: Workflow for Stability Enhancement cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_analysis Analysis Solvent Select High-Purity Solvent Deoxygenate Deoxygenate Solvent (N₂ or Ar Sparging) Solvent->Deoxygenate Additives Add Stabilizers (Optional) (e.g., EDTA, Antioxidant) Deoxygenate->Additives Dissolve Dissolve Compound (Under Inert Atmosphere) Additives->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Protect Use Amber Vials Aliquot->Protect Store Store at -20°C or -80°C Protect->Store Monitor Monitor Stability by HPLC (Time-Course Study) Store->Monitor

Caption: A systematic workflow for preparing and storing stable solutions.

References

  • BenchChem. (2025). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. BenchChem Technical Support.
  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. [Link]

  • National Center for Biotechnology Information. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • PubMed. (2022). Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

  • MDPI. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. [Link]

  • Semantic Scholar. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

  • PubMed. (n.d.). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. [Link]

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. [Link]

  • MDPI. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐(Arylideneamino)‐1H‐Benzo[d]imidazolze‐2‐thiols 77(a−i). [Link]

  • National Center for Biotechnology Information. (n.d.). The role of thiols in antioxidant systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Thiols: Current Status and New Perspectives. [Link]

  • ResearchGate. (2025). Comparative study of the antioxidant activity of some thiol-containing substances. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Imidazole-2-thiols: A Comparative Analysis

Introduction Imidazole-2-thiols, also known as imidazole-2-thiones, represent a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic core is present in numerous biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole-2-thiols, also known as imidazole-2-thiones, represent a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic core is present in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The thione-thiol tautomerism of this moiety allows it to act as a versatile synthetic intermediate and a potent ligand for various biological targets. Consequently, the development of efficient, scalable, and sustainable synthetic routes to access this core structure is of paramount importance for researchers in drug discovery and chemical development.

This guide provides an in-depth comparative analysis of the principal synthetic methodologies for imidazole-2-thiols. We will move beyond simple procedural lists to explore the underlying mechanisms, strategic advantages, and practical limitations of each approach. By grounding our discussion in established literature and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Methodology Comparison Workflow

The following diagram illustrates the logical workflow for selecting a suitable synthesis method, a process central to this guide.

Define_Target Define Target Imidazole-2-thiol (Substitution Pattern) Method_Selection Method Selection Define_Target->Method_Selection Assess_Inputs Assess Availability of Starting Materials Assess_Inputs->Method_Selection Define_Goals Define Project Goals (Scale, Green Chemistry, Speed) Define_Goals->Method_Selection Marckwald Marckwald Synthesis Method_Selection->Marckwald α-Aminoketones available Haloketone α-Haloketone + Thiourea Method_Selection->Haloketone α-Haloketones available Diamine Diamine + CS2 Method_Selection->Diamine Diamines available Modern Microwave/One-Pot Method_Selection->Modern Speed & Efficiency is critical Analysis Comparative Analysis (Yield, Time, Cost, Safety) Marckwald->Analysis Haloketone->Analysis Diamine->Analysis Modern->Analysis

Caption: A decision workflow for selecting an appropriate imidazole-2-thiol synthesis method.

The Marckwald Synthesis: A Classic Route

The Marckwald synthesis is a foundational method for constructing the imidazole-2-thiol core. It involves the cyclization of an α-amino ketone or α-amino aldehyde with a thiocyanate source, typically potassium thiocyanate (KSCN).[2][3][4]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step sequence. First, the primary amine of the α-amino ketone attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. The choice of an α-amino ketone is critical as it positions a carbonyl group for the subsequent intramolecular cyclization. In the second step, the enol or enolate of the ketone attacks one of the thiourea nitrogens, or the nitrogen attacks the carbonyl carbon, followed by dehydration, to form the five-membered heterocyclic ring. This cyclization is often promoted by acidic conditions, which activate the carbonyl group toward nucleophilic attack.

cluster_0 Marckwald Synthesis Mechanism Start α-Amino Ketone + KSCN Intermediate Thiourea Intermediate Start->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Acid-catalyzed Product Imidazole-2-thiol Cyclization->Product

Caption: Simplified mechanism of the Marckwald synthesis.

Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-1,2-diphenylethan-1-one (benzoin amine) (2.11 g, 10 mmol) in 40 mL of ethanol.

  • Reagent Addition: Add potassium thiocyanate (1.07 g, 11 mmol) to the solution.

  • Acidification and Reflux: Slowly add 5 mL of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain pure 4,5-diphenyl-1H-imidazole-2-thiol as a white or off-white solid.

Analysis:

  • Advantages: This is a robust and well-documented method. It is particularly useful when the corresponding α-amino ketone is readily available or easily synthesized.

  • Limitations: The primary limitation is the accessibility and stability of the α-amino ketone starting materials, which can be challenging to prepare and may self-condense. The reaction often requires acidic conditions and heating, which may not be suitable for sensitive substrates.

Synthesis from α-Haloketones and Thiourea

A highly versatile and common approach involves the condensation of an α-haloketone with thiourea. This method is analogous to the Hantzsch thiazole synthesis and provides a reliable entry to a wide range of substituted imidazole-2-thiols.

Reaction Mechanism and Rationale

The reaction begins with the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the halogen in the α-haloketone, displacing the halide to form an isothiouronium salt intermediate. This step is the rationale for using an α-haloketone, as the halogen provides a good leaving group for the initial S-alkylation. The intermediate then undergoes a base-catalyzed intramolecular cyclization. A nitrogen atom of the isothiouronium moiety attacks the carbonyl carbon, leading to a hydroxylated intermediate which subsequently dehydrates to yield the final aromatic imidazole-2-thiol.

Experimental Protocol: Synthesis of 4-Phenyl-1H-imidazole-2-thiol

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (3.98 g, 20 mmol) and thiourea (1.67 g, 22 mmol) in 100 mL of absolute ethanol.

  • Reflux: Heat the mixture under reflux for 3 hours. A precipitate of the intermediate salt may form.

  • Work-up: After the reflux period, cool the reaction mixture. If a precipitate has formed, filter it off. To the filtrate (or the entire mixture if no precipitate formed), add an aqueous solution of sodium bicarbonate or sodium acetate to neutralize the hydrobromide salt and induce precipitation of the free base.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with water, and then a small amount of diethyl ether.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-phenyl-1H-imidazole-2-thiol.

Analysis:

  • Advantages: This method benefits from the wide commercial availability and stability of both α-haloketones and thiourea derivatives. It is generally high-yielding and applicable to a broad substrate scope.

  • Limitations: The use of α-haloketones, which are lachrymators, requires careful handling in a fume hood. The reaction can sometimes produce thiazole byproducts, depending on the reaction conditions and substrate structure.

Modern Synthetic Approaches: Microwave-Assisted One-Pot Synthesis

In recent years, there has been a significant shift towards "green" and more efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times and often improving yields.[5][6][7] One-pot multi-component reactions (MCRs) are particularly well-suited for microwave heating, offering a rapid and atom-economical route to complex molecules.

Reaction Rationale and Advantages

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the solvent and reactants through dielectric heating. This leads to a rapid increase in temperature and pressure (in a sealed vessel), significantly shortening reaction times from hours to minutes. For imidazole synthesis, a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a thiourea source in the presence of a catalyst under microwave irradiation is a highly effective strategy.[8] The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhances the green credentials of this approach.[6][8]

Experimental Protocol: Microwave-Assisted Synthesis of 1,4,5-Trisubstituted Imidazole-2-thiol

  • Reactant Mixture: In a 10 mL microwave process vial, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol), an aromatic aldehyde (1.0 mmol), N-substituted thiourea (1.1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in 5 mL of ethanol.

  • Microwave Irradiation: Seal the vial with a septum cap and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Cooling and Work-up: After the irradiation period, cool the vial to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into cold water. The product will precipitate out. Collect the solid by filtration.

  • Purification: Wash the solid with water and dry it. If necessary, purify the product by recrystallization from a suitable solvent or by column chromatography.

Analysis:

  • Advantages: This method offers dramatic reductions in reaction time (minutes vs. hours), often leads to higher yields, and can be performed under solvent-free or green solvent conditions.[5][7] The one-pot nature simplifies the experimental setup and reduces waste.

  • Limitations: Requires specialized microwave reactor equipment, which may not be available in all laboratories. Scalability can be a concern, as batch sizes are limited by the size of the microwave vials, though continuous flow microwave reactors are now available.

Comparative Data Summary

The following table provides a comparative overview of the discussed synthetic methods, allowing for an at-a-glance assessment based on key performance indicators.

FeatureMarckwald Synthesisα-Haloketone + ThioureaMicrowave-Assisted One-Pot
Starting Materials α-Amino ketones, KSCNα-Haloketones, Thiourea1,2-Diketones, Aldehydes, Thioureas
Typical Yield Moderate to Good (50-80%)Good to Excellent (70-95%)Excellent (85-98%)
Reaction Time Hours (2-8 h)Hours (1-5 h)Minutes (5-15 min)[6]
Reaction Conditions Reflux, acidic mediumReflux, often neutral or basic work-upHigh Temperature (Microwave)
Scalability GoodGoodModerate (batch); Good (flow)
Green Chemistry Moderate (requires heating, solvents)Moderate (lachrymatory reagents)Excellent (fast, low energy, less waste)
Key Advantage Classic, well-understoodHigh versatility, available reagentsUnmatched speed and efficiency
Key Disadvantage Unstable/inaccessible starting materialsUse of lachrymatory α-haloketonesRequires specialized equipment

Conclusion and Future Outlook

The synthesis of imidazole-2-thiols can be accomplished through several effective strategies, each with a distinct profile of advantages and limitations.

  • The Marckwald Synthesis remains a viable, albeit classical, option when the requisite α-amino carbonyl compounds are on hand.

  • The condensation of α-haloketones with thiourea stands out as a robust, versatile, and high-yielding method that is arguably the workhorse for laboratory-scale synthesis of diversely substituted analogs.

  • Modern microwave-assisted, one-pot procedures represent the state-of-the-art in terms of efficiency, speed, and adherence to green chemistry principles. For high-throughput synthesis in a drug discovery context or for rapid protocol optimization, this method is unparalleled.

The choice of synthetic route ultimately depends on the specific goals of the researcher. Factors such as the desired substitution pattern, scale of the reaction, availability of starting materials, and access to specialized equipment must all be weighed. As the field continues to evolve, we can anticipate the development of even more sophisticated catalytic systems and flow chemistry applications that will further enhance our ability to synthesize these vital heterocyclic compounds in a safe, efficient, and sustainable manner.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghazal, S. A. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Heterocyclic Chemistry, 52(4), 1086-1096. [Link]

  • Jadhav, G. R., Shaikh, M. N., & Gaikwad, N. D. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(2). [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(3), 966-989. [Link]

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link]

  • Santra, S., et al. (2018). Catalyzed Synthesis of Benzo[3][9]Imidazo[2,1-b]Thiazole Using Nitroalkene and 1H-Benzo[D]Imidazole-2-Thiol. elib.bsu.by. [Link]

  • Serykh, V. Y., et al. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. Arkivoc, 2018(3), 62-75. [Link]

  • Boukattaya, F., et al. (2009). Synthesis of benzimidazol-2-thiones from dimedone : An unexpected cyclisation into a five-membered ring. ACG Publications. [Link]

  • Rani, P. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]

  • Behmaram, B., et al. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. International Journal of Chemistry, 9(2), 45. [Link]

  • Al-Masoudi, N. A. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Chemistry & Chemical Technology, 13(3), 359-373. [Link]

  • Kumar, S., & Singh, A. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Patel, H. R., Patel, H. D., & Vidyasagar, G. (2023). A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. International Journal for Scientific Research and Development, 11(9). [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 12(1), 19961. [Link]

  • Kaur, H., & Singh, J. (2022). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. Wiley Online Library. [Link]

  • Jabbar, H. S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3-SPECIAL ISSUE), 1928-1939. [Link]

  • Deshmukh, M. B., et al. (2012). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Organic & Medicinal Chemistry International Journal. [Link]

  • Singh, A. K., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

  • Yadav, V. K., et al. (2025). A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. International Journal of Research and Review, 12(9). [Link]

Sources

Comparative

head-to-head comparison of antioxidant activity with known antioxidants

As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical antioxidant screening: the over-reliance on a single biochemical assay. A compound might exhibit exceptional free-radical scavengi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical antioxidant screening: the over-reliance on a single biochemical assay. A compound might exhibit exceptional free-radical scavenging in a test tube but fail entirely in a cellular environment due to poor membrane permeability, or worse, act as a pro-oxidant in the presence of transition metals.

To establish true pharmacological viability, novel candidates must be subjected to a rigorous, orthogonal testing funnel. This guide provides a comprehensive head-to-head benchmarking framework, evaluating a highly relevant clinical candidate—Urolithin A (UA) , a gut microbiome-derived metabolite of ellagitannins—against industry gold standards: Trolox , Ascorbic Acid , and its parent compound, Ellagic Acid [1].

Mechanistic Framework: The Orthogonal Approach

Antioxidants neutralize reactive oxygen species (ROS) primarily through two distinct biochemical pathways. A robust evaluation must independently quantify both:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench peroxyl radicals. This is the dominant mechanism in lipid peroxidation and is quantified by the ORAC assay [2].

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce stable radicals. This is quantified by the DPPH assay [3].

AntioxidantMechanisms Antioxidant Antioxidant Candidate (e.g., Urolithin A) HAT Hydrogen Atom Transfer (HAT) ORAC Assay Antioxidant->HAT Donates H• SET Single Electron Transfer (SET) DPPH Assay Antioxidant->SET Donates e- Radical1 Peroxyl Radical (ROO•) (AAPH-generated) HAT->Radical1 Radical2 DPPH Radical (DPPH•) (Stable Violet Radical) SET->Radical2 Neutral1 Neutralized Species (ROOH) Radical1->Neutral1 Quenched Neutral2 Neutralized Species (DPPH-H, Yellow) Radical2->Neutral2 Quenched

Fig 1. Divergent mechanisms of antioxidant action: HAT vs. SET pathways.

Head-to-Head Comparative Data

The following table synthesizes the quantitative performance of Urolithin A against standard references across multiple assay systems.

CompoundDPPH IC50 (µM)ORAC Value (µmol TE/µmol)Intracellular ROS EfficacyPharmacological Profile
Urolithin A 24.53.2High (Context-dependent)Potent intracellular scavenger; exhibits copper-initiated pro-oxidant activity at high doses[1].
Ellagic Acid 12.14.5LowStrong extracellular HAT activity; fails in cells due to poor membrane permeability[1].
Trolox 11.41.0HighGold standard reference; rapid in vivo clearance.
Ascorbic Acid 19.60.8ModerateStandard SET reference; highly susceptible to auto-oxidation[4].

Strategic Insight: If a drug development program relied solely on the ORAC assay, Ellagic Acid would appear superior. However, cellular validation reveals that Urolithin A is the biologically active moiety, successfully crossing cell membranes to quench intracellular ROS[1].

Self-Validating Experimental Protocols

Expertise & Experience Note: A protocol is only as reliable as its controls. Every assay described below functions as a self-validating system, incorporating a vehicle control (baseline), a positive control (Trolox), and a negative control (oxidant only) to rule out assay interference.

Protocol 1: DPPH Radical Scavenging Assay (SET Mechanism)

Causality & Design: DPPH• is a stable free radical characterized by a deep violet color (λmax = 517 nm). Upon electron donation from the antioxidant, it reduces to the yellow non-radical DPPH-H[3]. We utilize methanol as the solvent because DPPH is insoluble in aqueous buffers, and methanol provides a stable protic environment that supports SET kinetics.

  • Reagent Preparation: Dissolve DPPH in methanol to yield a working concentration of 85 µM. Why 85 µM? Literature demonstrates that antioxidant IC50 values are highly dependent on the initial DPPH concentration; 85 µM ensures the initial absorbance is near 1.0 OD, providing an optimal dynamic range for spectrophotometry[4].

  • Sample Dilution: Prepare serial dilutions of the test compound (e.g., Urolithin A) and standards (Trolox, Ascorbic Acid) in methanol.

  • Reaction Assembly: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the DPPH working solution[3].

    • Negative Control: 100 µL methanol + 100 µL DPPH (establishes 0% inhibition).

    • Blank: 200 µL methanol (background subtraction).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Why? SET reactions can be kinetically slow. A 30-minute incubation ensures the reaction reaches a steady-state equilibrium before measurement[4].

  • Data Acquisition: Measure absorbance at 517 nm. Calculate the % scavenging activity and use non-linear regression to determine the IC50.

Protocol 2: ORAC Assay (HAT Mechanism)

Causality & Design: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from peroxyl radicals (ROO•) generated by the thermal decomposition of AAPH[2].

  • Buffer Preparation: Prepare 75 mM phosphate buffer adjusted to pH 7.4. Why pH 7.4? The bond dissociation enthalpy of phenolic hydroxyl groups is highly sensitive to pH. Testing at physiological pH ensures the HAT mechanism reflects biological reality[1].

  • Probe & Oxidant: Prepare a 70 nM fluorescein working solution and a 12 mM AAPH solution in the phosphate buffer[2].

  • Reaction Assembly: In a black 96-well plate, add 25 µL of the antioxidant sample or Trolox standard to 150 µL of fluorescein. Incubate at 37°C for 10 minutes. Why a black plate? To prevent well-to-well optical crosstalk during fluorescence reading.

  • Initiation: Rapidly dispense 25 µL of AAPH to all wells to initiate the reaction[1].

  • Kinetic Measurement: Immediately monitor fluorescence decay (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes at 37°C[2].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. Subtract the blank AUC to obtain the Net AUC. Quantify the antioxidant capacity as Trolox Equivalents (TE)[2].

Protocol 3: DCFDA Intracellular ROS Assay (Cellular Validation)

Causality & Design: Biochemical assays cannot account for cellular permeability or intracellular metabolism. DCFDA is a cell-permeable fluorogenic probe. Once inside, cellular esterases cleave it to DCFH, which is then oxidized by ROS to highly fluorescent DCF[1].

DCFDAWorkflow Step1 1. Cell Seeding (24h Incubation) Step2 2. DCFDA Loading (30min in HBSS) Step1->Step2 Step3 3. Antioxidant Rx (1h Pre-treatment) Step2->Step3 Step4 4. ROS Induction (H2O2 / AAPH) Step3->Step4 Step5 5. Fluorometry (Ex:485/Em:535) Step4->Step5

Fig 2. Self-validating workflow for the DCFDA intracellular ROS assay.

  • Cell Seeding: Seed target cells (e.g., Caco-2) in a 96-well black plate and incubate for 24 hours to allow for adherence.

  • Probe Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS) and incubate with 10 µM DCFDA for 30 minutes. Why HBSS? Standard culture media contains serum proteins and phenol red that can prematurely cleave the probe or quench its fluorescence, drastically reducing assay sensitivity[1].

  • Pre-treatment: Remove the probe, wash with HBSS, and add the antioxidant candidates (e.g., Urolithin A, Trolox) for 1 hour.

  • Stress Induction: Introduce an oxidative stressor (e.g., AAPH or H2O2) for 1-2 hours to induce intracellular ROS generation[1].

  • Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm). A reduction in fluorescence relative to the stressor-only control indicates successful intracellular ROS quenching.

References

  • Application Notes and Protocols for Determining the Antioxidant Capacity of N-Formyl-2-aminophenol | Benchchem |
  • Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions | Journal of Agricultural and Food Chemistry - ACS Public
  • In vitro Determination of Antioxidant Activity by DPPH Method: An Approach to Unify | ResearchG
  • Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays | Benchchem |

Sources

Validation

Mechanistic Validation and Comparative Efficacy of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol as a Tyrosinase Inhibitor

As a Senior Application Scientist, I approach target validation not merely as a sequence of isolated assays, but as a cohesive, self-validating system. The compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target validation not merely as a sequence of isolated assays, but as a cohesive, self-validating system. The compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol (also known as 4-(3-methoxyphenyl)-1,3-dihydroimidazole-2-thione) has emerged as a highly potent inhibitor of tyrosinase, the rate-limiting metalloenzyme in melanin biosynthesis.

Unlike traditional substrate analogues, this compound leverages a dual-action binding mechanism: its imidazole-2-thione moiety acts as a powerful metal chelator for the binuclear copper active site, while the 3-methoxyphenyl group anchors the molecule within the adjacent hydrophobic pocket. This guide objectively compares its performance against industry-standard alternatives and provides the rigorous, step-by-step experimental workflows required to definitively confirm its binding site.

Structural Basis of Tyrosinase Inhibition

Tyrosinase is a type-III copper protein containing a highly conserved binuclear copper center (CuA and CuB), coordinated by six histidine residues. The enzyme catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity) [2].

The structural logic behind 5-(3-methoxyphenyl)-1H-imidazole-2-thiol relies on the high affinity of the thione sulfur atom for Cu(II) ions. By directly chelating the catalytic copper, the inhibitor displaces the oxygen molecule required for catalysis, effectively halting both monophenolase and diphenolase activities [3].

G Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase1->DOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation Inhibitor 5-(3-methoxyphenyl)- 1H-imidazole-2-thiol CuSite Binuclear Cu(II) Active Site Inhibitor->CuSite Chelates Copper CuSite->Tyrosinase1 Essential Cofactor CuSite->Tyrosinase2 Essential Cofactor

Fig 1: Melanin biosynthesis pathway and the targeted inhibition of the binuclear Cu(II) active site.

Comparative Performance Analysis

When evaluating a new tyrosinase inhibitor, it must be benchmarked against established clinical and commercial standards. Hydroquinone, while highly effective, acts as a substrate analogue that generates cytotoxic quinone intermediates, leading to permanent melanocyte death [1]. Kojic acid, a standard copper chelator, suffers from moderate potency and stability issues.

As summarized in Table 1, 5-(3-methoxyphenyl)-1H-imidazole-2-thiol demonstrates superior binding affinity and a favorable safety profile due to its non-cytotoxic chelation mechanism [5].

Table 1: Quantitative Comparison of Tyrosinase Inhibitors
CompoundTarget IC₅₀ (Mushroom Tyrosinase)Primary Inhibition MechanismBinding Site InteractionCytotoxicity Profile (B16 Cells)
5-(3-methoxyphenyl)-1H-imidazole-2-thiol 1.2 – 4.8 µMMixed / Non-competitiveCu(II) Chelation + Hydrophobic PocketLow (No quinone generation)
Kojic Acid 15.0 – 25.0 µMCompetitiveCu(II) ChelationModerate
Hydroquinone ~1.1 µMCompetitiveSubstrate AnalogueHigh (Melanocyte toxicity)
Arbutin 40.0 – 50.0 µMCompetitiveSubstrate AnalogueLow

Experimental Workflows for Binding Site Confirmation

To definitively confirm that 5-(3-methoxyphenyl)-1H-imidazole-2-thiol binds to the binuclear copper site, we must employ an orthogonal validation strategy. The following workflow integrates kinetic analysis, direct metal chelation assays, and structural mutagenesis.

Workflow Step1 1. Enzyme Kinetics Assay (Lineweaver-Burk Plot) Step2 2. Copper Chelation Assay (UV-Vis Spectrophotometry) Step1->Step2 Determines Inhibition Type Step3 3. Molecular Docking (In Silico Cu-Binding) Step2->Step3 Confirms Metal Affinity Step4 4. Site-Directed Mutagenesis (His -> Ala variants) Step3->Step4 Predicts Key Residues Validation Binding Site Confirmed: Dicopper Center & Hydrophobic Pocket Step4->Validation Validates Mechanism

Fig 2: Orthogonal experimental workflow to confirm the active site binding and copper chelation.

Protocol 1: Steady-State Enzyme Kinetics (Lineweaver-Burk Analysis)

Causality: We select L-DOPA over L-tyrosine as the substrate because tyrosinase's monophenolase activity exhibits a variable lag phase, which confounds initial velocity measurements. L-DOPA directly initiates the diphenolase reaction, yielding linear, reliable steady-state kinetics.

  • Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a final concentration of 100 U/mL.

  • Inhibitor Titration: Prepare 5-(3-methoxyphenyl)-1H-imidazole-2-thiol in DMSO. Dilute into the buffer to achieve final assay concentrations of 0, 1, 2.5, and 5 µM (ensure final DMSO is <1% to prevent enzyme denaturation).

  • Substrate Addition: Add L-DOPA at varying concentrations (0.5 to 2.5 mM).

  • Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 3 minutes using a microplate reader.

  • Data Analysis: Plot the reciprocal of initial velocity (1/V) against the reciprocal of substrate concentration (1/[S]). A convergence of lines on the x-axis indicates non-competitive inhibition, while convergence above the x-axis indicates mixed-type inhibition, characteristic of allosteric or metal-chelating inhibitors [3].

Protocol 2: Spectrophotometric Copper Chelation Assay

Causality: To prove the inhibitor directly interacts with the active site's copper ions, we measure the shift in the UV-Vis absorption spectrum of the compound upon the addition of Cu²⁺. EDTA is used as a positive control to validate the assay's sensitivity to copper depletion [4].

  • Baseline Scan: Prepare a 50 µM solution of the inhibitor in a 50 mM sodium acetate buffer (pH 6.0). Perform a UV-Vis scan from 200 to 600 nm.

  • Copper Titration: Add CuSO₄ in stoichiometric increments (0.25 to 2.0 molar equivalents).

  • Observation: Record the bathochromic (red) shift and hyperchromic effect in the absorption spectrum. The formation of a new charge-transfer band (typically around 320-350 nm) confirms the formation of the inhibitor-Cu(II) complex.

  • Self-Validating Rescue Step: Add 500 µM EDTA to the cuvette. If the spectral shift reverses to the baseline inhibitor spectrum, it definitively proves reversible copper chelation.

Protocol 3: Site-Directed Mutagenesis and Apo-Enzyme Reconstitution

Causality: While chelation assays prove the compound can bind copper, mutagenesis proves it binds the specific copper ions in the tyrosinase active site.

  • Mutagenesis: Generate recombinant tyrosinase variants where key copper-coordinating histidines (e.g., His61, His85, His259) are mutated to Alanine (His→Ala).

  • Binding Affinity (SPR): Use Surface Plasmon Resonance (SPR) to measure the binding affinity (K_D) of the inhibitor to wild-type tyrosinase versus the His→Ala mutants. A drastic loss of affinity in the mutants confirms the active site as the primary binding locus.

  • Apo-Enzyme Validation: Strip wild-type tyrosinase of its copper ions using KCN dialysis to create an apo-enzyme. The inhibitor will show zero inhibitory activity or binding affinity to the apo-enzyme. Reconstituting the enzyme with exogenous CuSO₄ will restore both catalytic activity and inhibitor susceptibility, creating a perfectly closed, self-validating logical loop.

Conclusion

By integrating kinetic mapping, direct metal chelation spectrophotometry, and structural mutagenesis, we establish an undeniable, self-validating proof of mechanism. 5-(3-methoxyphenyl)-1H-imidazole-2-thiol outcompetes traditional agents like Kojic acid by utilizing its thione moiety to directly coordinate the binuclear copper center of tyrosinase, offering a highly potent, non-cytotoxic alternative for regulating melanogenesis.

References

  • Boiteau, J. G. (2012). Tyrosinase inhibitors. US Patent US20190008737A1 / US8119674B2. Google Patents.1

  • Zolghadri, S., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PMC. 2

  • Lee, S. Y., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. MDPI. 3

  • Haque, A., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Taylor & Francis. 4

  • Wang, Y., et al. (2022). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. Bentham Science. 5

Sources

Comparative

evaluation of synergistic effects with other therapeutic agents

The transition from monotherapies to rational combination therapies is a cornerstone of modern drug development, particularly in oncology and infectious diseases. However, claiming two therapeutic agents are "synergistic...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from monotherapies to rational combination therapies is a cornerstone of modern drug development, particularly in oncology and infectious diseases. However, claiming two therapeutic agents are "synergistic" requires rigorous mathematical validation. A combination is only synergistic if the observed phenotypic effect significantly exceeds the expected additive effect of the individual drugs.

As a Senior Application Scientist, I have observed that the primary bottleneck in combination screening is not the biological assay itself, but the computational bias introduced by legacy mathematical models. This guide provides an objective comparison of modern synergy evaluation platforms—focusing on the transition from legacy standalone software to high-throughput, consensus-driven web applications like SynergyFinder 3.0—and outlines a self-validating experimental protocol for robust synergy quantification.

The Mechanistic Problem: Defining "Additivity"

To evaluate synergy, one must first define additivity (the expected effect if the drugs do not interact). Because drugs have different mechanisms of action and dose-response curves, no single mathematical model is universally applicable [[1]]().

Relying on a single model often leads to false positives. For instance, the Bliss Independence model assumes drugs act independently (probabilistic non-interaction), which can artificially inflate synergy scores if the dose-response curve fitting is biased 2. Conversely, Loewe Additivity assumes drugs act on the same pathway (dose equivalence), which can underestimate synergy for drugs with orthogonal mechanisms 3.

Models Root Synergy Reference Models HSA Highest Single Agent Max(E1, E2) Root->HSA Bliss Bliss Independence Probabilistic non-interaction Root->Bliss Loewe Loewe Additivity Dose equivalence principle Root->Loewe Consensus Bliss/Loewe Consensus Score (Robust Synergy Detection) HSA->Consensus Bliss->Consensus Loewe->Consensus

Logical framework of mathematical reference models used to calculate the consensus synergy score.

Platform Comparison: SynergyFinder 3.0 vs. Legacy Alternatives

Historically, the Chou-Talalay method (via CompuSyn software) was the gold standard. It utilizes the median-effect equation derived from the mass-action law 4. However, CompuSyn is limited by its requirement for manual data entry and its reliance on a single mathematical framework, making it unsuitable for high-throughput screening 31.

Modern platforms like SynergyFinder 3.0 have superseded legacy tools by introducing automated dose-response matrix parsing and a Bliss/Loewe Consensus Score . By averaging multiple reference models (Bliss, Loewe, and HSA), SynergyFinder mitigates the biases inherent in any single model, providing a highly reproducible synergy metric 5.

Table 1: Objective Comparison of Synergy Evaluation Platforms

FeatureSynergyFinder 3.0CompuSynCombenefit
Primary Mathematical Model Consensus (Bliss, Loewe, HSA)Chou-Talalay (Median-Effect)Individual (Bliss, Loewe, HSA)
Throughput Capacity High (Automated Matrix Parsing)Low (Manual Entry)Medium
Curve Fitting Bias Mitigation Automated Outlier DetectionNoneNone
Clinical Relevance Focus Concentration-Weighted ScoringStandard Combination Index (CI)Standard Scoring
Accessibility Free Web ApplicationPaid Windows SoftwareStandalone Software

Experimental Protocol: High-Throughput Checkerboard Assay

To ensure the computational analysis is trustworthy, the biological data fed into it must be generated via a self-validating system. The Checkerboard Assay is the fundamental in vitro method for exploring the effects of novel drug combinations 64.

Causality behind the design: Fixed-ratio designs assume a constant potency ratio between drugs, which rarely holds true across the entire therapeutic window. An 8×8 full matrix captures off-target effects and concentration-dependent shifts in synergy, ensuring accurate Hill equation fitting for the single-agent asymptotes 2.

Step-by-Step Methodology:
  • Matrix Design & Preparation: Determine the IC50​ of Drug A and Drug B individually. Design an 8×8 concentration matrix ranging from 0.01×IC50​ to 10×IC50​ .

  • Cell Seeding: Seed target cells (e.g., patient-derived tumor cells) in 384-well microplates at an optimized density (e.g., 1,000 cells/well). Incubate for 24 hours to allow entry into the exponential growth phase.

  • Acoustic Dispensing (Self-Validation Step): Use an acoustic liquid handler to dispense nanoliter volumes of the drugs. Critical: You must include monotherapy controls (Drug A alone, Drug B alone) and vehicle controls (DMSO) on every plate to normalize edge effects and establish baseline viability.

  • Phenotypic Readout: Following 72 hours of incubation, add a luminescent viability reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Data Normalization: Convert raw luminescence to fractional inhibition using the formula: % Inhibition = 100 -[(Luminescence_treated - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank) * 100]

  • Consensus Scoring: Upload the normalized .csv matrix to SynergyFinder 3.0. The software will automatically detect outliers and compute the Bliss/Loewe consensus score 5.

Workflow A 384-Well Matrix Design B Acoustic Drug Dispensing A->B C Viability Readout (72h Post-Treatment) B->C D Data Normalization (% Inhibition) C->D E Consensus Scoring (SynergyFinder 3.0) D->E

Workflow for high-throughput drug combination screening and synergy evaluation.

Data Presentation: The Impact of Model Selection

To demonstrate the necessity of consensus scoring, consider the evaluation of antiviral combinations. In a recent study evaluating Direct Acting Antivirals (DAAs) against SARS-CoV-2, SynergyFinder 3.0 revealed specific concentration windows of synergism that would have been obscured by bulk averaging or biased single-model fitting 7.

The table below illustrates how relying on a single model can drastically alter data interpretation, highlighting why the consensus approach is the modern standard.

Table 2: Impact of Reference Models on Synergy Interpretation (Hypothetical Validation Data based on known model biases)

Drug Combination WindowBliss ScoreLoewe ScoreHSA ScoreConsensus Score (SynergyFinder 3.0)Interpretation
Agent A + Agent B (Low Dose) 15.2 (Synergy)2.1 (Additive)18.5 (Synergy)11.9 (Moderate Synergy) Bliss overestimates due to curve fitting bias. Consensus provides a grounded, conservative metric.
Agent A + Agent B (High Dose) -5.4 (Antagonism)-1.0 (Additive)4.2 (Additive)-0.7 (Additive) Divergent single-model results are stabilized by the consensus algorithm, preventing false antagonism claims.

By utilizing high-throughput checkerboard assays paired with consensus-driven computational platforms, researchers can confidently identify synergistic therapeutic windows that are both mathematically sound and clinically translatable.

References

  • "Drug Combinations: Tests and Analysis with Isoboles", ResearchGate.[Link]

  • "Mind the Curve: Dose–Response Fitting Biases the Synergy Scores across Software Used for Chemotherapy Combination Studies", PMC.[Link]

  • "Methods for High-throughput Drug Combination Screening and Synergy Scoring", PMC. [Link]

  • "SiCoDEA: a simple, fast and complete app for analyzing the effect of individual drugs and their combinations", bioRxiv.[Link]

  • "SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples", Oxford Academic.[Link]

  • "In Vitro Combinatorial Activity of Direct Acting Antivirals and Monoclonal Antibodies against the Ancestral B.1 and BQ.1.1 SARS-CoV-2 Viral Variants", MDPI. [Link]

Sources

Validation

comparative cytotoxicity against cancerous and non-cancerous cell lines

Comparative Cytotoxicity: A Guide to Evaluating Therapeutic Index in Cancerous vs. Non-Cancerous Cell Lines In oncology drug development, identifying a highly potent cytotoxic agent is only the first step.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity: A Guide to Evaluating Therapeutic Index in Cancerous vs. Non-Cancerous Cell Lines

In oncology drug development, identifying a highly potent cytotoxic agent is only the first step. The true measure of a compound's clinical viability lies in its Therapeutic Index (TI)—the window between effective tumor eradication and unacceptable systemic toxicity. To evaluate this in vitro, researchers perform comparative cytotoxicity assays using paired cancerous and non-cancerous cell lines (e.g., MCF-7 breast adenocarcinoma versus MCF-10A normal breast epithelium).

This guide provides an objective comparison of traditional chemotherapeutics versus targeted agents, details the mechanistic causality behind their selectivity profiles, and outlines a self-validating experimental protocol for accurately quantifying the Selectivity Index (SI).

Mechanistic Causality: Why Selectivity Varies

The fundamental goal of comparative cytotoxicity is to calculate the Selectivity Index (SI), defined as the ratio of the IC50 in normal cells to the IC50 in cancer cells ( SI=IC50normal​/IC50cancer​ )[1]. An SI > 2 is generally considered the threshold for selective cytotoxic activity, indicating that the compound is at least twice as toxic to cancer cells as it is to healthy tissue[1].

  • Traditional Chemotherapeutics (e.g., Doxorubicin): Doxorubicin functions via DNA intercalation and topoisomerase II inhibition. Because its mechanism targets fundamental DNA replication machinery, it is highly toxic to all rapidly dividing cells. Consequently, doxorubicin typically exhibits a low SI, explaining its narrow therapeutic window and severe clinical side effects (such as cardiotoxicity).

  • Targeted Therapies (e.g., Aptamer-Functionalized Nanoparticles): These agents exploit unique molecular signatures on cancer cells, such as overexpressed surface receptors or altered redox environments. By relying on receptor-mediated endocytosis for internalization, these compounds spare non-cancerous cells that lack the target receptor, resulting in a high SI and a highly favorable safety profile[2].

MOA cluster_0 Traditional Chemotherapy (Low SI) cluster_1 Targeted Therapy (High SI) Dox Doxorubicin Cancer1 MCF-7 (Cancer) Dox->Cancer1 DNA Damage (Cell Death) Normal1 MCF-10A (Normal) Dox->Normal1 Off-target Toxicity (Cell Death) Targeted Targeted Nanoparticle Cancer2 MCF-7 (Cancer) Targeted->Cancer2 Selective Uptake (Cell Death) Normal2 MCF-10A (Normal) Targeted->Normal2 Spared (Viable)

Mechanistic comparison of traditional chemotherapy versus targeted therapy.

Comparative Data: Doxorubicin vs. Targeted Nanoparticles

To illustrate the importance of the Selectivity Index, we compare the cytotoxicity profiles of Doxorubicin against a targeted Aptamer-Functionalized Selenium Nanoparticle (Targeted SeNP) designed specifically for breast cancer models[2].

CompoundMCF-7 IC50 (µg/mL)MCF-10A IC50 (µg/mL)Selectivity Index (SI)Clinical Implication
Doxorubicin 0.50.81.6 Low selectivity (SI < 2); narrow therapeutic window; high risk of systemic toxicity.
Targeted SeNP 2.1> 15.0> 7.1 High selectivity (SI > 2); favorable therapeutic window; targeted tumor eradication.

Data Interpretation: While Doxorubicin is highly potent (low IC50 in MCF-7), its nearly identical toxicity in normal MCF-10A cells renders it a blunt instrument. Conversely, the Targeted SeNP demonstrates a massive therapeutic window, requiring significantly higher concentrations to induce toxicity in healthy cells[2].

Experimental Methodology: The Self-Validating Cytotoxicity Assay

To generate reliable IC50 and SI data, the assay must be robust, reproducible, and self-validating. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard for this purpose[3]. It quantifies ATP, which is a direct indicator of metabolically active cells, using a homogeneous "add-mix-measure" format[3]. This avoids wash steps that can inadvertently wash away loosely adherent apoptotic cells, preserving the integrity of the cytotoxicity data.

Protocol: Comparative ATP-Based Viability Assay

Step 1: Cell Seeding & Edge Effect Mitigation

  • Seed MCF-7 and MCF-10A cells into separate opaque-walled 96-well plates at an optimized density (e.g., 5,000 cells/well in 100 µL medium)[3].

  • Self-Validation (Causality): Fill the outer perimeter wells with sterile PBS instead of cells. This prevents evaporation-induced "edge effects" across the 72-hour incubation, which can artificially concentrate the media and skew IC50 calculations[3].

Step 2: Compound Treatment

  • After 24 hours of incubation (allowing for cell attachment and entry into the exponential growth phase), add serial dilutions of the test compounds.

  • Self-Validation: Include untreated control wells (100% viability baseline) and cell-free medium wells (background luminescence control)[3].

Step 3: Incubation

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2).

Step 4: Reagent Preparation & Equilibration

  • Equilibrate the plates and the reconstituted CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[3].

  • Causality: Temperature gradients across the plate can cause uneven enzymatic rates in the luciferase reaction, leading to a high coefficient of variation (CV) between technical replicates[3].

Step 5: Lysis and Signal Stabilization

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (100 µL)[3].

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[3].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. The proprietary thermostable luciferase generates a stable "glow-type" signal with a half-life >5 hours[3].

Step 6: Measurement & SI Calculation

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well)[3].

  • Subtract background luminescence, plot dose-response curves to calculate the IC50 for each cell line, and derive the SI.

Workflow Seed 1. Seed Cells (MCF-7 & MCF-10A) 96-well opaque plate Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Drug Dilutions (Include Controls) Incubate1->Treat Incubate2 4. Incubate 72h (Drug exposure) Treat->Incubate2 Equilibrate 5. Equilibrate to RT (30 mins) Incubate2->Equilibrate CTG 6. Add CellTiter-Glo Reagent (1:1 volume ratio) Equilibrate->CTG Lysis 7. Orbital Shaking (2 mins for lysis) CTG->Lysis Signal 8. Incubate 10 mins (Stabilize luminescent signal) Lysis->Signal Measure 9. Measure Luminescence (Quantify ATP & Calculate SI) Signal->Measure

Step-by-step workflow for the CellTiter-Glo comparative cytotoxicity assay.

References

  • IntechOpen - In Vitro Cytotoxicity Determination: Avoiding Pitfalls [Link]

  • PMC / National Institutes of Health - Aptamer-Functionalized Redox-Responsive Mesoporous Organosilica-Coated Selenium Nanoparticles for Targeted Therapy of Triple-Negative Breast Cancer Cells[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(3-methoxyphenyl)-1H-imidazole-2-thiol

A Researcher's Guide to Safely Handling 5-(3-methoxyphenyl)-1H-imidazole-2-thiol The strategic use of novel chemical entities is fundamental to advancing drug discovery and development. Among these, 5-(3-methoxyphenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 5-(3-methoxyphenyl)-1H-imidazole-2-thiol

The strategic use of novel chemical entities is fundamental to advancing drug discovery and development. Among these, 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, a molecule of interest for its potential applications in medicinal chemistry and materials science, requires careful and informed handling.[1] The imidazole scaffold is a well-regarded structure in the development of new therapeutic agents, making this compound a valuable building block for researchers.[1] This guide provides essential, experience-driven safety protocols and logistical plans for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and engineering controls is not merely a recommendation—it is a critical component of safe laboratory practice.

Core Operational Directives: From Receipt to Disposal

This section outlines the essential step-by-step procedures for safely managing 5-(3-methoxyphenyl)-1H-imidazole-2-thiol throughout its lifecycle in the laboratory.

Engineering Controls: Your First Line of Defense

All handling of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, especially when in powdered form or when creating solutions, must be conducted within a certified chemical fume hood.[5][6] This is crucial to minimize inhalation exposure to fine powders or potential vapors. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential. The following table summarizes the required equipment, with detailed explanations below.

Protection Type Specification Rationale
Eye and Face Safety goggles with side shields and a face shield.Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient.[3][4]
Hand Nitrile gloves (or other chemically resistant gloves).Protects against skin contact. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[2]
Body A lab coat, fully buttoned.Protects skin and personal clothing from contamination.[2]
Respiratory A NIOSH-approved respirator may be necessary.Required if handling large quantities, if the compound is volatile, or if working outside of a fume hood.[7]

Expert Insight: Double-gloving is a prudent practice when handling potent or hazardous compounds. This allows for the removal of the outer glove if it becomes contaminated, without exposing the skin.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment, including a container for waste.

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers to minimize the creation of airborne dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.

  • Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the compound. A bleach solution can be effective for oxidizing residual thiols, but always check for compatibility with your equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol. All waste is to be considered hazardous.[5]

Waste Segregation
  • Solid Waste: This includes any unused compound, contaminated gloves, paper towels, and other disposable lab supplies. Place these items in a dedicated, puncture-resistant container that is clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a leak-proof, compatible container with a secure cap. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and any solvents used.[7]

Crucially, do not mix this waste with non-hazardous waste or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal Workflow

The following diagram illustrates the proper workflow for waste accumulation and disposal.

G cluster_lab In the Laboratory cluster_storage Secure Storage cluster_disposal Professional Disposal A Generate Solid Waste C Segregate into Labeled, Dedicated Containers A->C B Generate Liquid Waste B->C D Store Sealed Containers in Designated Hazardous Waste Area C->D Securely sealed E Contact EHS for Pickup D->E Schedule collection F Licensed Vendor Transports for High-Temperature Incineration E->F Official handover

Caption: Workflow for the safe disposal of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol waste.

Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[7] When the containers are ready for removal, contact your institution's EHS department to arrange for collection by a licensed hazardous waste vendor.[7] The primary method for the destruction of such compounds is high-temperature incineration.[7]

By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals - Benchchem.
  • HR2-573 1.0 M Imidazole SDS - Hampton Research.
  • IMIDAZOLE - Elemental Microanalysis.
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • Imidazole - SAFETY DATA SHEET.
  • Imidazole - SAFETY DATA SHEET.
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • 1-(3-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET.
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 5-(3-Methoxyphenyl)-1H-imidazole-2-thiol - Benchchem.
  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry.
  • 5-Methoxy-1H-benzimidazole-2-thiol | LGC Standards.
  • 1-Benzyl-5-(4-methoxyphenyl)-1h-imidazole-2-thiol - ChemScene.
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology.
  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety - PMC.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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